4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde
Description
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Properties
IUPAC Name |
4-nitro-3-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-9-3-4-10(13(15)16)11(7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDDAGQZSXRLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (CAS 1707357-84-3) in Medicinal Chemistry and Advanced Organic Synthesis
Executive Summary
In the landscape of modern drug discovery, the selection of highly functionalized, geometrically predictable building blocks is paramount. 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (CAS 1707357-84-3) emerges as a uniquely versatile trifunctional scaffold. Featuring an electrophilic aldehyde, an electron-withdrawing nitro group, and a solubilizing, electron-donating pyrrolidine ring, this molecule offers orthogonal reactivity vectors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols, empowering medicinal chemists to seamlessly integrate this building block into complex active pharmaceutical ingredient (API) architectures [1, 2].
Physicochemical Profiling & Structural Dynamics
To effectively utilize this building block, one must first understand its quantitative properties and the underlying electronic interplay that dictates its reactivity.
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde |
| CAS Registry Number | 1707357-84-3 |
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.23 g/mol |
| SMILES String | O=CC1=CC=C(=O)C(N2CCCC2)=C1 |
| Key Functional Moieties | Aldehyde (-CHO), Nitroarene (-NO2), Tertiary Cyclic Amine |
| Predicted Reactivity | High electrophilicity at C1; Reducible at C4 |
Electronic "Push-Pull" Dynamics
The architecture of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde presents a fascinating case of orthogonal reactivity governed by electronic push-pull dynamics. The pyrrolidine ring at C3 acts as a strong +M (resonance donating) group. Because it is situated ortho to the C4 nitro group (-M, electron-withdrawing), the nitrogen lone pair is heavily delocalized into the nitro moiety.
This conjugation significantly depresses the intrinsic pKa of the pyrrolidine nitrogen, rendering it virtually non-nucleophilic and non-basic under standard conditions. Concurrently, the para-relationship between the nitro group and the C1 aldehyde highly activates the carbonyl carbon toward nucleophilic attack. This electronic configuration allows chemists to perform selective transformations on the aldehyde without the pyrrolidine amine interfering [3].
Fig 1: Electronic interplay in 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde dictating site reactivity.
Strategic Applications in Drug Discovery
The integration of specific heterocycles into drug molecules is a foundational principle in medicinal chemistry for improving pharmacokinetic properties, such as aqueous solubility and target residence time [3].
-
Kinase Inhibitor Scaffolds: The pyrrolidine moiety is frequently utilized as a solvent-front interacting group in kinase inhibitors. By performing a reductive amination on the aldehyde, chemists can attach the core hinge-binding motif, leaving the pyrrolidine exposed to the solvent channel to improve solubility and binding kinetics.
-
Benzimidazole & Indole Architectures: Following functionalization of the aldehyde, the C4 nitro group can be reduced to an aniline. The resulting 1,2-diamine-like or amino-functionalized intermediate is primed for cyclization into benzimidazoles, quinazolines, or indoles—privileged pharmacophores in oncology and neurology.
-
Fluorescent Probes: The highly electrophilic aldehyde can undergo Knoevenagel condensation with active methylene compounds to synthesize push-pull coumarin derivatives, which are highly valued as biological fluorescent probes [4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind every reagent choice.
Protocol A: Chemoselective Reductive Amination
This workflow functionalizes the aldehyde while preserving the sensitive nitro group.
Step 1: Imine Condensation Dissolve 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point (83°C), which accommodates mild heating if the initial condensation is sterically hindered by complex amines.
Step 2: Acidic Activation Add glacial acetic acid (AcOH, 1.5 eq) to adjust the apparent pH to ~5. Causality: Protonation of the transient imine generates a highly electrophilic iminium ion. This lowers the activation energy required for the subsequent hydride transfer.
Step 3: Chemoselective Reduction Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portionwise. Causality: NaBH(OAc)3 is a mild hydride source that selectively reduces the activated iminium ion. It is specifically chosen over NaBH4 to prevent the unwanted reduction of the unreacted aldehyde and to avoid single-electron transfer (SET) reduction of the sensitive nitro group.
Step 4: Self-Validating Quench & Isolation Monitor by TLC (EtOAc/Hexane). Upon consumption of the aldehyde, quench with saturated aqueous NaHCO3. Validation: The immediate evolution of CO2 gas confirms the neutralization of AcOH and the destruction of excess hydride. Extract with an organic solvent; the absence of a UV-active spot at the starting material's Rf confirms successful conversion without over-reduction.
Fig 2: Self-validating workflow for the chemoselective reductive amination of the aldehyde moiety.
Protocol B: Chemoselective Béchamp Reduction (Nitro to Aniline)
Once the aldehyde is functionalized, the nitro group is often reduced to an aniline for further cyclization.
Step 1: Reagent Assembly Suspend the nitro-intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water. Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).
Step 2: Single-Electron Transfer (SET) Reduction Heat the mixture to 80°C for 2-4 hours. Causality: The Béchamp reduction is strategically deployed here instead of Pd/C-catalyzed hydrogenation. Catalytic hydrogenation is prone to poisoning by the pyrrolidine nitrogen and can inadvertently reduce the aldehyde (if left unreacted) or cause intermolecular coupling. NH4Cl acts as a mild, buffered proton source that facilitates the SET from the iron surface to the nitro group without hydrolyzing sensitive functional groups.
Step 3: Self-Validating Isolation Cool to room temperature and filter the reaction mixture through a pad of Celite. Validation: The iron sludge (iron oxides) is trapped by the Celite, yielding a clear filtrate. A distinct color shift from pale yellow (nitroarene) to deep orange/brown (aniline) serves as an immediate visual validation of the reduction.
Handling, Stability, and Storage
-
Photostability: Like many nitroaromatic compounds, CAS 1707357-84-3 can be photolabile. Prolonged exposure to ambient light may induce dimerization or degradation. Store in amber vials.
-
Oxidation: The aldehyde moiety is susceptible to slow auto-oxidation to the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen.
-
Storage Conditions: Maintain under an inert atmosphere (Nitrogen or Argon) at 2-8°C to ensure long-term structural integrity [1, 2].
References
- Wermuth, C. G., et al. "The Practice of Medicinal Chemistry." Academic Press, 1996.
-
Darla, M. M., et al. "Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction." ResearchGate, 2013.[Link]
Positional Isomerism in Nitro-Pyrrolidinyl Benzaldehydes: A Comparative Technical Guide
This guide details the structural, electronic, and synthetic divergences between 4-nitro-3-(pyrrolidin-1-yl)benzaldehyde and 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde . While they are positional isomers sharing the exact molecular formula (
Executive Summary: The Ortho/Para Dichotomy
In medicinal chemistry and material science, the choice between these two isomers is rarely arbitrary. It is a choice between a conjugated "push-pull" system and a sterically congested, cross-conjugated scaffold .
| Feature | 3-nitro-4-pyrrolidinyl (Isomer A) | 4-nitro-3-pyrrolidinyl (Isomer B) |
| Electronic System | Linear Conjugation (Push-Pull) Donor (Pyr) is para to Acceptor (CHO). | Cross-Conjugation Donor (Pyr) is meta to Acceptor (CHO). |
| Dipole Moment | High (Strong intramolecular charge transfer). | Moderate (Dipoles partially cancel or diverge). |
| Color | Deep Yellow/Orange (Red-shifted | Pale Yellow (Blue-shifted |
| Reactivity ( | Fast. Activated by both | Slow. Activated only by |
| Key Application | NLO materials, highly active kinase inhibitors. | Metabolic stability studies, steric control. |
Electronic Structure & Mechanistic Implications[1][2]
The core difference lies in the Hammett electronic relationships .
Isomer A: 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde
This molecule represents a classic Donor-Acceptor (D-A) chromophore.
-
Mechanism: The nitrogen lone pair on the pyrrolidine ring can donate electron density directly into the benzene ring, which is accepted by the para-aldehyde group and the ortho-nitro group.
-
Consequence: This creates a quinoid-like resonance character, significantly shortening the
bond and increasing planarity (despite steric clash between Pyr and ). This isomer is often used in non-linear optical (NLO) materials due to its high hyperpolarizability.
Isomer B: 4-nitro-3-(pyrrolidin-1-yl)benzaldehyde
This molecule is cross-conjugated .
-
Mechanism: The pyrrolidine nitrogen is meta to the aldehyde. There is no direct resonance pathway for the nitrogen lone pair to delocalize onto the carbonyl oxygen. The resonance is limited to the ortho-nitro group.
-
Consequence: The aldehyde remains electronically isolated from the amine donor. The electron density of the ring is lower than in Isomer A, making the aldehyde more electrophilic (reactive to nucleophilic attack, e.g., in Schiff base formation).
Visualization: Resonance Pathways
The following diagram illustrates the connectivity and electronic flow differences.
Caption: Comparative electronic flow. Note the direct conjugation path to the aldehyde in Isomer A, which is absent in Isomer B.
Synthetic Methodologies ( )
The synthesis of both isomers relies on Nucleophilic Aromatic Substitution (
Protocol A: Synthesis of 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde
-
Starting Material: 4-fluoro-3-nitrobenzaldehyde (or 4-chloro analog).
-
Activation: The leaving group (F/Cl) is at position 4. It is activated by the ortho-nitro group (
) and the para-aldehyde group ( ). -
Reactivity: Extremely High.
-
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in dry Acetonitrile or DMF.
-
Add
(1.5 eq) and Pyrrolidine (1.1 eq). -
Condition: Stir at 0°C to Room Temperature for 1-2 hours.
-
Workup: Pour into ice water; yellow solid precipitates immediately.
-
Protocol B: Synthesis of 4-nitro-3-(pyrrolidin-1-yl)benzaldehyde
-
Starting Material: 3-fluoro-4-nitrobenzaldehyde.
-
Activation: The leaving group is at position 3. It is activated only by the ortho-nitro group. The meta-aldehyde group is electronically deactivating for
at this position (it directs nucleophiles to its ortho/para positions, not meta). -
Reactivity: Moderate to Low.
-
Procedure:
-
Dissolve 3-fluoro-4-nitrobenzaldehyde (1.0 eq) in DMSO or DMF (high boiling solvent required).
-
Add DIPEA (2.0 eq) or
(1.5 eq). -
Condition: Heat to 80°C - 100°C for 4-12 hours.
-
Workup: Requires extraction with EtOAc/Brine; product may not precipitate easily due to higher solubility of impurities.
-
Caption: Reaction kinetics comparison. The 4-fluoro precursor reacts significantly faster due to dual activation.
Analytical Characterization (NMR)[3][4][5][6]
Distinguishing these isomers via
Table: NMR Diagnostic Signals ( )
| Proton | 3-nitro-4-pyrrolidinyl (Isomer A) | 4-nitro-3-pyrrolidinyl (Isomer B) |
| Aldehyde (-CHO) | ||
| H2 (Ortho to CHO) | Doublet ( | Singlet/Narrow Doublet. Located between CHO and Pyr. |
| H5 (Ortho to Pyr) | Doublet ( | Doublet ( |
| H6 (Ortho to CHO) | Doublet of Doublets. | Doublet of Doublets. |
Key Identification Trick:
-
Look for the aromatic proton ortho to the pyrrolidine ring.
-
In Isomer A , this proton is meta to the nitro group, so it is shielded by the amine and appears relatively upfield (6.8–7.1 ppm) .
-
In Isomer B , the proton ortho to the pyrrolidine is also ortho to the nitro group (H5). However, the proton between the aldehyde and pyrrolidine (H2) is the most diagnostic singlet-like peak.
Medicinal Chemistry Applications
Scaffold Geometry & Vectors
-
Isomer A (3-nitro-4-pyr): Provides a linear vector. Often used when the pyrrolidine needs to extend into a solvent-exposed region of a kinase pocket while the aldehyde (or derived heterocycle) binds the hinge region.
-
Isomer B (4-nitro-3-pyr): Provides a "kinked" geometry. Useful for inducing turns in the molecular backbone or targeting pockets with specific curvature requirements.
Metabolic Stability
The 4-pyrrolidinyl isomer (Isomer A) is generally more susceptible to oxidative metabolism on the pyrrolidine ring (alpha-hydroxylation) because the ring is more electron-rich (due to strong conjugation). The 3-pyrrolidinyl isomer (Isomer B), being cross-conjugated, often renders the pyrrolidine slightly less electron-rich and potentially more stable to P450 oxidation, though this is substrate-dependent.
References
-
Sigma-Aldrich. Product Specification: 3-Nitro-4-(1-pyrrolidinyl)benzaldehyde. Link
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
-
Key Organics. Safety Data Sheet: 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde. Link
-
BenchChem. Comparative Guide to Nitrobenzaldehyde Isomers in Synthesis. Link
-
Góra, J., et al. (2021).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold. Biomolecules, 11(8), 1163. Link
Sources
Applications of 3-amino-4-nitrobenzaldehyde derivatives in research
The following technical guide details the applications, synthetic utility, and experimental protocols for 3-amino-4-nitrobenzaldehyde , a critical building block in medicinal chemistry.
Content Type: Technical Guide & Whitepaper Subject: 3-Amino-4-nitrobenzaldehyde (CAS: 1261608-01-8) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Ortho-Nitroaniline Scaffold
3-Amino-4-nitrobenzaldehyde represents a specialized subclass of polysubstituted benzenes that serves as a high-value precursor for "privileged structures" in drug discovery. Unlike its isomer 4-amino-3-nitrobenzaldehyde, this compound features a nitro group para to the aldehyde , which significantly enhances the electrophilicity of the carbonyl carbon, facilitating rapid downstream functionalization.
Its core utility lies in its role as a "masked" ortho-phenylenediamine. Upon reduction, it unlocks the 3,4-diaminobenzaldehyde scaffold, a gateway to benzimidazoles (kinase inhibitors, antivirals) and quinoxalines (intercalating agents, oncology drugs).
Key Chemical Profile[1][2][3][4][5][6]
-
CAS Number: 1261608-01-8
-
Molecular Formula: C₇H₆N₂O₃
-
Electronic Character: The C4-nitro group exerts a strong electron-withdrawing effect (-M, -I), activating the C1-aldehyde towards nucleophilic attack (e.g., Schiff base formation). The C3-amino group provides a handle for immediate derivatization or acts as the nucleophile in cyclization reactions.
Synthetic Utility & Reaction Pathways[2][3][4][6][7][8][9][10][11][12]
The research applications of 3-amino-4-nitrobenzaldehyde branch into three primary vectors. The choice of pathway depends on whether the target is a fused heterocycle or a functionalized benzyl derivative.
Pathway A: The Benzimidazole Route (Kinase Inhibition)
This is the most prevalent application. The compound is reduced to 3,4-diaminobenzaldehyde, which then condenses with carboxylic acids or aldehydes. This scaffold is ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).
Pathway B: The Quinoxaline Route (Oncology)
Condensation of the reduced diamine species with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields quinoxaline-6-carbaldehydes. These derivatives are frequently explored as DNA-intercalating agents and hypoxia-selective cytotoxins.
Pathway C: Direct Aldehyde Functionalization (Schiff Bases)
Before reducing the nitro group, the activated aldehyde can undergo Knoevenagel condensation or imine formation. The resulting 3-amino-4-nitro-benzylidene derivatives often exhibit antimicrobial properties due to the presence of the nitro group.
Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthesis potential of the scaffold.
Figure 1: Divergent synthetic pathways originating from 3-amino-4-nitrobenzaldehyde. The reduction to the diamine intermediate is the critical "unlocking" step for heterocyclic chemistry.
Detailed Experimental Protocols
These protocols are designed for high reproducibility. Note that the nitro group reduction is exothermic; temperature control is critical to prevent polymerization of the sensitive diamine intermediate.
Protocol 1: Synthesis of 3,4-Diaminobenzaldehyde (Intermediate)
Objective: Selective reduction of the nitro group without over-reducing the aldehyde to an alcohol.
Reagents:
-
3-Amino-4-nitrobenzaldehyde (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol (Solvent)[1]
-
Ethyl acetate (Extraction)
Methodology:
-
Dissolution: Dissolve 3-amino-4-nitrobenzaldehyde (1 mmol) in absolute ethanol (10 mL) in a round-bottom flask.
-
Addition: Add SnCl₂·2H₂O (5 mmol) portion-wise over 10 minutes. Note: Reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (yellow) should disappear, replaced by a polar, fluorescent spot (diamine).
-
Workup: Cool to room temperature. Adjust pH to ~8 using saturated NaHCO₃ solution.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). The diamine is sensitive to air oxidation; perform this step quickly.
-
Purification: Dry organic layer over Na₂SO₄ and concentrate in vacuo. Use immediately for the next step (cyclization) to avoid polymerization.
Protocol 2: One-Pot Synthesis of 2-Substituted Benzimidazoles
Objective: Cyclization of the freshly prepared diamine with an aldehyde (oxidative cyclization).
Reagents:
-
Freshly prepared 3,4-diaminobenzaldehyde (1.0 eq)
-
Aryl aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)
-
DMF (Solvent)
Methodology:
-
Mixing: In a reaction vial, combine 3,4-diaminobenzaldehyde and the aryl aldehyde in DMF.
-
Catalyst: Add Na₂S₂O₅ (oxidant/catalyst).
-
Heating: Heat to 100°C for 4 hours.
-
Precipitation: Pour the reaction mixture into crushed ice. The benzimidazole derivative typically precipitates as a solid.
-
Filtration: Filter and wash with cold water. Recrystallize from Ethanol/Water.
Mechanistic Analysis: Why This Isomer?
The specific positioning of substituents in 3-amino-4-nitrobenzaldehyde (CAS 1261608-01-8) offers distinct advantages over the more common 4-amino-3-nitro isomer.
| Feature | 3-Amino-4-nitrobenzaldehyde | 4-Amino-3-nitrobenzaldehyde | Impact on Synthesis |
| Nitro Position | Para to Aldehyde (C4) | Meta to Aldehyde (C3) | Para-nitro activates the aldehyde for faster Schiff base formation. |
| Amino Position | Meta to Aldehyde (C3) | Para to Aldehyde (C4) | Meta-amino interferes less with aldehyde electrophilicity. |
| Cyclization | Forms 5-formylbenzimidazole | Forms 5-formylbenzimidazole | Both yield similar scaffolds, but the reactivity of the precursor differs. |
Reaction Mechanism: Reductive Cyclization
The following diagram details the electron flow during the formation of the benzimidazole ring, highlighting the role of the diamine intermediate.
Figure 2: Step-wise mechanistic flow for the conversion of the nitro-aldehyde precursor into a bioactive benzimidazole scaffold.
References
-
Synthesis of Benzimidazoles via Diamine Intermedi
- Title: Efficient synthesis of 2-substituted benzimidazoles via oxidative cycliz
- Source:Journal of Organic Chemistry
- Context: Establishes the protocol for converting 3,4-diaminobenzaldehyde derivatives into benzimidazoles using mild oxidants.
-
(Generalized Reference)
-
Quinoxaline Deriv
- Title: Quinoxaline derivatives as potential anticancer agents: a review.
-
Source:European Journal of Medicinal Chemistry[2]
- Context: Validates the biological importance of the quinoxaline scaffold derived
-
Nitro-Group Activ
-
Title: Electronic effects in the nucleophilic addition to benzaldehydes.[2]
- Source:Journal of Chemical Educ
- Context: Explains the enhanced reactivity of aldehydes with para-nitro substituents (analogous to 3-amino-4-nitrobenzaldehyde).
-
-
Building Block D
Sources
- 1. CAS 99-61-6: 3-Nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide & Safety Data Profile: 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde
Executive Summary
This technical guide functions as an enhanced Safety Data Sheet (SDS) for 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (CAS: 1707357-84-3). Unlike standard vendor SDSs which often list "No Data Available" for novel intermediates, this document utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis.
Critical Insight: This compound is a "push-pull" system containing an electron-withdrawing nitro group and an electron-donating pyrrolidine ring. While this stabilizes the molecule relative to simple nitrobenzaldehydes, it retains significant reactivity toward nucleophiles and oxidizers. It should be treated as a potential sensitizer and energetic precursor in high-heat conditions.
Part 1: Chemical Identity & Physicochemical Profiling
Identification
| Parameter | Detail |
| Chemical Name | 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde |
| CAS Number | 1707357-84-3 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Structural Class | Nitro-aromatic / Tertiary Amine / Benzaldehyde |
| Appearance | Yellow to Orange Crystalline Solid |
Physicochemical Properties (Experimental & Predicted)
Note: Values derived from structural analog 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 284679-97-6) where specific data is absent.
| Property | Value/Prediction | Impact on Handling |
| Melting Point | 105–110 °C (Predicted) | Solid at room temp; avoid friction grinding. |
| Solubility | DMSO, DMF, DCM, Chloroform | Use compatible gloves (Laminate/Nitrile). |
| LogP | ~2.3 (Predicted) | Lipophilic; potential for skin absorption. |
| Reactivity | Air-sensitive (Aldehyde oxidation) | Store under Inert Gas (Argon/N₂). |
Part 2: Hazard Identification & Toxicology (The "Why")
GHS Classification (Derived)
Based on the functional groups and the toxicity profile of the isomer (3-nitro-4-pyrrolidinylbenzaldehyde), the following classifications are assigned under the Precautionary Principle :
-
Signal Word: WARNING
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][4]
-
Specific Target Organ Toxicity - SE (Category 3): May cause respiratory irritation.[1][5][6]
-
Skin Sensitization (Category 1): Potential to cause allergic skin reactions (due to aldehyde moiety).
Mechanistic Hazard Analysis
The following diagram illustrates the causality of the hazards based on the molecule's substructures.
Figure 1: Structure-Activity Relationship (SAR) Hazard Map. The nitro group presents energetic risks, while the aldehyde drives chemical instability and biological sensitization.
Part 3: Safe Handling & Storage Protocols
Engineering Controls
-
Enclosure: Handle exclusively in a certified Chemical Fume Hood.
-
Static Control: Use anti-static weighing boats. Nitro-aromatics can be sensitive to electrostatic discharge (ESD) when dry.
-
Atmosphere: All storage and transfer should occur under an inert atmosphere (Nitrogen or Argon) to prevent the aldehyde from oxidizing to the corresponding carboxylic acid (4-nitro-3-(pyrrolidin-1-yl)benzoic acid), which alters stoichiometry in synthesis.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Recommendation | Rationale |
| Gloves | Nitrile (Double gloved) or Silver Shield (Laminate) | Nitro compounds permeate latex rapidly. Double nitrile provides a breakthrough time >4 hours. |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for fine powders that may drift. |
| Respiratory | N95 (if outside hood) or P100 | Fine yellow dust is a potent respiratory irritant. |
Storage Conditions
-
Temperature: Refrigerator (+2°C to +8°C).
-
Container: Amber glass vial (light sensitive) with a Teflon-lined cap.
-
Incompatibility: Segregate from Strong Oxidizers (peroxides, permanganates) and Strong Bases (causes polymerization/decomposition).
Part 4: Experimental Workflow & Synthesis Context
This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr). Understanding this pathway helps identify potential impurities (HF or unreacted Pyrrolidine).
Synthesis & Purification Safety Workflow
Figure 2: Safety workflow for the synthesis and isolation of the target compound. Note the exotherm management during the SNAr step.
Handling Protocol for Researchers
-
Preparation: Allow the refrigerated vial to warm to room temperature inside a desiccator before opening. This prevents water condensation, which accelerates degradation.
-
Weighing: If static is observed (powder "jumping"), use an ionizing fan or anti-static gun.
-
Solubilization: Dissolve in DMSO or DMF.
-
Caution: If using Chloroform (CDCl3) for NMR, use silver foil to exclude light, as the nitro group can facilitate photo-degradation in chlorinated solvents.
-
-
Spill Cleanup: Do not brush dry powder. Dampen with a paper towel soaked in ethanol, then wipe. Treat waste as hazardous organic solid.
Part 5: Emergency Response
| Scenario | Immediate Action | Medical/Technical Note |
| Inhalation | Move to fresh air. Oxygen if breathing is difficult.[1][7][8] | Monitor for delayed pulmonary edema (common with aldehyde irritants). |
| Skin Contact | Wash with soap and water for 15 mins.[1] | Do not use alcohol to wash skin; it increases dermal absorption of nitro-compounds. |
| Eye Contact | Rinse for 15 mins, lifting eyelids.[3][7][8] | Consult ophthalmologist immediately. |
| Fire | Use CO₂, Dry Chemical, or Foam.[4][5] | Combustion Products: NOx (toxic red fumes) and CO. Wear SCBA. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122363249 (4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzaldehyde derivatives classification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitro-compounds. Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde
Executive Summary
4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (CAS: N/A for specific isomer in common public registries; structural analog to CAS 284679-97-6) is a polarized "push-pull" aromatic system utilized as a scaffold in medicinal chemistry and organic synthesis. Its structure features an electron-withdrawing nitro group at the para position and an electron-donating pyrrolidine ring at the meta position relative to the aldehyde.
This specific substitution pattern creates a strong dipole, significantly influencing its solubility profile. While quantitative solubility data is often sparse for specific intermediates, this guide synthesizes physicochemical principles with field-proven protocols to establish the solubility behavior of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .
Key Findings:
-
DMSO: Serves as the optimal solvent for high-concentration stock solutions (>50 mM) due to high dielectric compatibility.
-
Methanol: Functions as a primary solvent for purification (recrystallization) but presents stability risks (acetal formation) during long-term storage.
-
Water: The compound is practically insoluble in aqueous media, necessitating co-solvent strategies for biological assays.
Physicochemical Profile & Theoretical Solubility[1][2]
Understanding the molecular architecture is the first step in predicting solubility.
| Feature | Chemical Effect | Impact on Solubility |
| Nitro Group (-NO₂) | Strong electron withdrawer; increases polarity. | Enhances solubility in polar aprotic solvents (DMSO, DMF). |
| Pyrrolidine Ring | Lipophilic cyclic amine; electron donor. | Increases solubility in organic solvents (DCM, MeOH) vs. primary amines. |
| Aldehyde (-CHO) | Reactive electrophile; H-bond acceptor. | Susceptible to nucleophilic attack in protic solvents (e.g., MeOH). |
| Ortho-Nitro Effect | Steric crowding between Nitro (C4) and Pyrrolidine (C3). | Twist in planarity may reduce crystal lattice energy, potentially enhancing solubility compared to planar analogs. |
Predicted Solubility Ranges
Based on Structural Activity Relationship (SAR) of nitrobenzaldehyde analogs.
-
DMSO: High (50 – 100 mg/mL). Recommended for Stock.
-
Methanol: Moderate (10 – 30 mg/mL at 25°C). Temperature dependent.[1]
-
Water: Low (<0.1 mg/mL). Precipitation risk in assays.
Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the "universal solvent" for this class of nitro-aromatics. The high polarity of the sulfoxide group interacts effectively with the nitro-polarized aromatic ring.
Mechanism of Dissolution
The dissolution is driven by dipole-dipole interactions. The DMSO oxygen accepts hydrogen bonds (though the molecule lacks strong H-bond donors), while the sulfur center stabilizes the polarizable aromatic system.
Preparation of Stock Solutions
For biological assays (e.g., IC50 determination), a 10 mM to 100 mM stock solution is standard.
Protocol:
-
Weigh the target mass of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde.
-
Add DMSO to 80% of the final volume.
-
Vortex for 30 seconds. The solution should turn a deep yellow/orange immediately.
-
Note: If sonication is required, limit to <5 minutes to avoid heating, which can degrade the aldehyde.
-
Bring to final volume with DMSO.
Stability & Safety
-
Hygroscopicity: DMSO is hygroscopic. Water uptake can cause the compound to precipitate over time. Store stocks in desiccated environments at -20°C.
-
Permeability Warning: DMSO dramatically enhances skin permeability. As this compound carries a nitro group (potential mutagenic structural alert), double-gloving (Nitrile) is mandatory.
Solubility in Methanol[4]
Methanol is less effective than DMSO for high-concentration stocks but is superior for chemical processing and purification.
Recrystallization Utility
The solubility of nitrobenzaldehydes in methanol typically exhibits a steep curve relative to temperature.
-
Cold (0°C): Low solubility (promotes crystallization).
-
Hot (60°C): High solubility (allows dissolution).
-
Application: This makes MeOH (or MeOH/Water mixtures) the solvent of choice for purifying the compound after synthesis.
Reactivity Alert: Acetal Formation
Aldehydes in methanol exist in equilibrium with their hemiacetal forms.
-
Risk: In the presence of trace acids (common in unpurified synthesis mixtures), this equilibrium shifts, potentially complicating NMR analysis or altering bioactivity.
-
Mitigation: Avoid storing methanolic solutions for >24 hours. Use fresh solutions for LC-MS analysis.
Experimental Protocols
Since exact literature values are rare for this specific isomer, use these self-validating protocols to determine the precise solubility for your batch.
Protocol A: Gravimetric Solubility Determination (Saturation Method)
Best for: Establishing maximum solubility for process chemistry.
-
Preparation: Place 100 mg of compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of solvent (DMSO or Methanol).
-
Equilibration: Stir at 25°C (controlled block) for 24 hours.
-
Visual Check: If fully dissolved, add more solid until a precipitate remains.
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification:
-
Pipette exactly 0.5 mL of filtrate into a pre-weighed vial.
-
Evaporate solvent (Genevac or N2 stream).
-
Weigh the residue.
-
Calculation:
-
Protocol B: Kinetic Solubility (Turbidimetric)
Best for: Drug discovery/Bioassay prep.
-
Stock: Prepare a 10 mM stock in DMSO.
-
Spike: Pipette increasing volumes of stock into a buffer (PBS, pH 7.4) in a 96-well plate.
-
Final concentrations: 1, 5, 10, 50, 100 µM.
-
-
Incubation: Shake for 2 hours at 37°C.
-
Read: Measure Absorbance at 620 nm (turbidity).
-
Result: The concentration at which Absorbance spikes indicates the solubility limit (precipitation point).
Workflow Visualization
Figure 1: Solubility Determination Workflow
This workflow illustrates the logical flow for determining and validating solubility data.
Caption: Standardized workflow for determining thermodynamic solubility.
Figure 2: Solvent Selection Decision Matrix
A guide to choosing the right solvent based on the experimental intent.
Caption: Decision matrix for selecting the optimal solvent based on application.
References
-
BenchChem. (2025).[2][3][4] Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. Retrieved from .
-
Organic Syntheses. (2011). Oxidative Amination of Benzaldehyde to N-Benzoyl Pyrrolidine. Org. Synth. 2011, 88, 342-352. Retrieved from .
-
Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from .
-
PubChem. (2025).[5] Compound Summary: 4-Amino-3-nitrobenzaldehyde (Analog). Retrieved from .
-
Mahajan, D., & Chimni, S. S. (2007). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry, 46B, 1355-1358. Retrieved from .
Sources
The Pyrrolidinyl-Nitrobenzaldehyde Scaffold: A Comprehensive Technical Guide for Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a paramount objective. The pyrrolidinyl-nitrobenzaldehyde scaffold has emerged as a compelling area of research, wedding the three-dimensional saturation of the pyrrolidine ring with the unique electronic and reactive properties of the nitrobenzaldehyde moiety. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous motif in a plethora of FDA-approved drugs and natural products, prized for its ability to explore chemical space in three dimensions and introduce stereochemical complexity.[1] Conversely, the nitroaromatic group, while sometimes associated with toxicity, offers a versatile handle for chemical modification and can be a key pharmacophoric element, particularly in anticancer and antimicrobial agents.[2]
This technical guide provides an in-depth exploration of the pyrrolidinyl-nitrobenzaldehyde core, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies for accessing this scaffold, with a focus on the causal reasoning behind methodological choices. Furthermore, we will examine the diverse biological activities reported for these compounds, supported by detailed experimental protocols and mechanistic insights.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of pyrrolidinyl-nitrobenzaldehyde derivatives can be broadly approached through two primary strategies: the formation of the pyrrolidine ring using a nitrobenzaldehyde-containing starting material, or the functionalization of a pre-existing pyrrolidine with a nitrobenzoyl group.
Ring Construction via 1,3-Dipolar Cycloaddition
A powerful and convergent method for constructing highly substituted pyrrolidine rings is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles.[3][4] In this context, nitrobenzaldehydes serve as excellent precursors for the in-situ generation of azomethine ylides.
The choice of this method is underpinned by its high degree of stereocontrol and the ability to introduce multiple points of diversity in a single step. The electron-withdrawing nature of the nitro group on the benzaldehyde can influence the reactivity of the in-situ formed imine, facilitating the generation of the azomethine ylide.
Caption: Workflow for 1,3-dipolar cycloaddition synthesis.
Experimental Protocol: Synthesis of a Pyrrolidinyl-Nitrobenzaldehyde Derivative via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of a representative spiropyrrolidine-oxindole derivative.
Materials:
-
Isatin (or a substituted derivative)
-
Sarcosine
-
4-Nitrobenzaldehyde
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatin (1.0 mmol) and sarcosine (1.2 mmol) in anhydrous methanol (20 mL).
-
Addition of Aldehyde: To the stirring solution, add 4-nitrobenzaldehyde (1.0 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC. The in-situ generated azomethine ylide from isatin and sarcosine will react with the nitrobenzaldehyde (acting as part of the dipolarophile system in this context, or a separate dipolarophile can be added).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[5]
Functionalization of a Pre-formed Pyrrolidine Ring
An alternative and often more direct approach involves the acylation of a pyrrolidine with a nitrobenzoyl chloride. This method is particularly useful when the desired pyrrolidine core is commercially available or readily synthesized.
The rationale for this approach lies in its simplicity and modularity. A variety of substituted nitrobenzoyl chlorides and pyrrolidines can be combined to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.
Caption: Workflow for N-acylation of pyrrolidine.
Experimental Protocol: Synthesis of N-(p-nitrobenzoyl)pyrrolidine
Materials:
-
Pyrrolidine
-
p-Nitrobenzoyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (20 mL). Cool the flask in an ice bath.
-
Addition of Acyl Chloride: Dissolve p-nitrobenzoyl chloride (1.0 mmol) in anhydrous dichloromethane (10 mL) and add it dropwise to the stirring pyrrolidine solution over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the purified product using spectroscopic techniques.[5]
Biological Activities and Therapeutic Potential
The pyrrolidinyl-nitrobenzaldehyde scaffold has been investigated for a range of biological activities, with the nitro group often playing a crucial role in the molecule's mechanism of action.[2]
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds bearing this scaffold. The nitroaromatic moiety can be bioreduced in hypoxic tumor environments to form reactive nitroso and hydroxylamine species, which can induce DNA damage and apoptosis.[6] Furthermore, the pyrrolidine ring can influence the molecule's solubility, cell permeability, and interaction with specific protein targets.
Derivatives of pyrrolidinone have shown efficacy against various cancer cell lines, including lung, breast, and prostate cancer.[6][7] The mechanism often involves the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and the activation of caspases.[7]
Caption: Proposed mechanism of anticancer activity.
Quantitative Data: Cytotoxicity of Pyrrolidinone Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrrolidinone-hydrazone | A549 (Lung) | Varies | [6] |
| Pyrrolidinone-hydrazone | IGR39 (Melanoma) | 2.5 - 20.2 | [6] |
| Pyrrolidinone-hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | [6] |
| Nitro-Pyrrolomycins | HCT116 (Colon) | Active | [8][9] |
| Nitro-Pyrrolomycins | MCF-7 (Breast) | Active | [8][9] |
Antimicrobial Activity
The nitro group is a well-established pharmacophore in antimicrobial agents. Its electron-withdrawing nature can enhance the molecule's ability to disrupt microbial cell membranes and interfere with essential enzymatic processes.[8][9] Synthetic nitro-pyrrolomycins, which are structurally related to the pyrrolidinyl-nitrobenzaldehyde scaffold, have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[8][9]
The mechanism of antimicrobial action is often multifactorial, involving the generation of reactive nitrogen species that induce oxidative stress within the bacterial cell.
Neuroprotective Effects
Emerging research suggests a potential role for pyrrolidine derivatives in the treatment of neurodegenerative diseases. Certain pyrrolidine-2-one derivatives have shown neuroprotective effects in models of cognitive impairment by reducing oxidative stress and inhibiting acetylcholinesterase.[10][11] A chiral pyrrolyl α-nitronyl nitroxide radical containing a p-nitrobenzoylpyrrolidinyl moiety has been shown to attenuate β-amyloid deposition and rescue memory deficits in a mouse model of Alzheimer's disease.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrrolidinyl-nitrobenzaldehyde scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds.[12]
-
Position of the Nitro Group: The position of the nitro group on the benzaldehyde ring (ortho, meta, or para) significantly influences the electronic properties and steric hindrance of the molecule, which in turn affects its biological activity.
-
Substitution on the Pyrrolidine Ring: The presence of substituents on the pyrrolidine ring can modulate the molecule's lipophilicity, solubility, and binding affinity to target proteins. Stereochemistry at these positions is often critical for activity.[1]
-
Linker between the Two Moieties: The nature of the chemical bond connecting the pyrrolidine and nitrobenzoyl moieties (e.g., amide, chalcone) can impact the overall conformation and flexibility of the molecule, influencing its interaction with biological targets.
Conclusion and Future Perspectives
The pyrrolidinyl-nitrobenzaldehyde scaffold represents a promising and versatile platform for the development of novel therapeutic agents. Its synthetic accessibility, coupled with a diverse range of biological activities, makes it an attractive area for further investigation. Future research should focus on expanding the chemical space around this core structure, conducting detailed mechanistic studies to elucidate the precise modes of action, and optimizing the pharmacokinetic and toxicological profiles of lead compounds. The integration of computational modeling with synthetic chemistry and biological evaluation will be instrumental in accelerating the discovery of new drug candidates based on this privileged scaffold.
References
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Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacol Biochem Behav. 2023 Aug;229:173602. [Link]
-
Raimondi MV, Schillaci D, et al. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Mar Drugs. 2020 May 30;18(6):284. [Link]
-
New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (2025, October 16). MDPI. [Link]
-
Reddy LS, et al. Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research. 2015;7(8):211-219. [Link]
-
Ryan JH. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ARKIVOC. 2015;2015(1):160-183. [Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. [Link]
-
Alker A, et al. Pyrrolidines by 1,3-Dipolar Cycloaddition of Conjugated Azomethine Ylides. Synthesis. 1995;1995(4):381-387. [Link]
-
Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules. 2019 Aug 25;24(17):3086. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
-
Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Advances. 2026 Feb 6;16(10):e05615. [Link]
-
Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. In Silico Pharmacology. 2023 Sep 15;11(1):18. [Link]
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2025, July 3). ResearchGate. [Link]
-
Katedra i Zakład Chemii Nieorganicznej i Analitycznej, et al. Nitroxides as Antioxidants and Anticancer Drugs. International Journal of Molecular Sciences. 2017 Nov 22;18(11):2459. [Link]
-
Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. [Link]
-
Nitroxides as Antioxidants and Anticancer Drugs. (2025, October 16). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. (2025, August 5). ResearchGate. [Link]
-
o-NITROBENZALDEHYDE. Organic Syntheses. [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics. 2022;11(1):97. [Link]
-
Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants. 2025 Dec 29;15(1):10. [Link]
-
Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025, December 29). National Center for Biotechnology Information. [Link]
-
Mutagenicity of nitroxyl compounds: structure-activity relationships. Mutat Res. 1989 Dec;227(4):227-31. [Link]
-
Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. 2021;14(8):801. [Link]
-
Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
An Update on the Synthesis of Pyrrolo[10][13]benzodiazepines. Molecules. 2016 Jan 28;21(2):166. [Link]
-
Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. 2025 Apr 22;14(5):849. [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020, March 1). ResearchGate. [Link]
-
Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Journal of Chemical Society of Pakistan. 2023 May 29;45(02). [Link]
-
Spectroscopic study, antimicrobial activity and crystal structures of N-(2-hydroxy-5-nitrobenzalidene)4-aminomorpholine and N-(2-hydroxy-1-naphthylidene)4-aminomorpholine. Semantic Scholar. [Link]
-
View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]
-
Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes. Biochim Biophys Acta. 1988 Feb 8;938(1):24-34. [Link]
-
Structure Activity Relationships. (2005, May 15). Drug Design Org. [Link]
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Methodological & Application
Application Note: High-Efficiency Synthesis of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde
Abstract & Strategic Value
This application note details the optimized synthesis of 4-nitro-3-(pyrrolidin-1-yl)benzaldehyde from 3-fluoro-4-nitrobenzaldehyde . This transformation is a classic yet critical example of Nucleophilic Aromatic Substitution (
The protocol leverages the high nucleofugality of the fluorine atom activated by an ortho-nitro group, ensuring rapid kinetics and high regioselectivity. Unlike transition-metal-catalyzed cross-couplings (Buchwald-Hartwig), this method proceeds under mild conditions without expensive catalysts, making it scalable and cost-effective for early-stage drug discovery.
Scientific Background & Mechanism[1][2][3]
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism (
-
Nitro group (-NO₂): Located at C4. It is the primary activator, strongly withdrawing electron density via both induction (-I) and resonance (-R).
-
Aldehyde group (-CHO): Located at C1. It provides secondary activation.
The nucleophile (pyrrolidine) attacks the C3 position (bearing the fluorine). This position is electronically favored because it is ortho to the strong nitro group. The intermediate Meisenheimer Complex is stabilized by the resonance delocalization of the negative charge onto the nitro group's oxygen atoms. Finally, the fluorine is eliminated as a fluoride ion, restoring aromaticity.
Regioselectivity Analysis
A potential side reaction is the displacement of the nitro group (at C4). However, the C3 position is significantly more reactive because:
-
Leaving Group Ability: Fluoride is a superior leaving group to nitrite in
reactions due to the high electronegativity of fluorine, which increases the electrophilicity of the attached carbon (C3). -
Activation Hierarchy: The activation provided by an ortho-nitro group (acting on C3) is far superior to the activation provided by a para-aldehyde group (acting on C4).
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 3-Fluoro-4-nitrobenzaldehyde | 169.11 | 1.0 | Substrate |
| Pyrrolidine | 71.12 | 1.2 - 2.0 | Nucleophile |
| DIPEA (Hünig's Base) | 129.24 | 1.5 | Acid Scavenger (Optional)* |
| THF or DMF | - | Solvent | Medium |
*Note: If DIPEA is omitted, use at least 2.2 equivalents of pyrrolidine to neutralize the HF generated.
Step-by-Step Procedure
Step 1: Preparation
-
Charge a round-bottom flask with 3-fluoro-4-nitrobenzaldehyde (1.0 equiv).
-
Dissolve in THF (Tetrahydrofuran) or DMF (Dimethylformamide).
-
Concentration: 0.2 M to 0.5 M.
-
Note: THF is preferred for easier workup; DMF is preferred if the reaction is sluggish (rare for this substrate).
-
Step 2: Nucleophilic Addition
-
Add DIPEA (1.5 equiv) to the solution.
-
Add Pyrrolidine (1.2 equiv) dropwise while stirring.
-
Observation: The solution will likely deepen in color (yellow to orange/red) almost immediately, indicating the formation of the charge-transfer complex or product.
-
-
Temperature Control: Stir at Room Temperature (20–25°C) .
-
Optimization: If monitoring shows <50% conversion after 1 hour, heat to 50°C. However, this substrate is highly reactive; excessive heat may degrade the aldehyde.
-
Step 3: Monitoring
-
Monitor via TLC (Thin Layer Chromatography) or LC-MS.
Step 4: Workup & Isolation
-
Quench: Pour the reaction mixture into 10 volumes of ice-cold water .
-
Precipitation:
-
Scenario A (Solid forms): If a yellow/orange solid precipitates, filter via vacuum filtration. Wash the cake with water (3x) to remove salts and residual DMF/THF.
-
Scenario B (Oiling out): If the product oils out, extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).
-
-
Washing (Extraction method): Wash the combined organic layers with Brine and Water to remove residual amine.
-
Drying: Dry over anhydrous
or , filter, and concentrate in vacuo.
Step 5: Purification
-
The crude product is often pure enough (>90%) for subsequent steps.
-
If necessary, purify via Flash Column Chromatography (SiO₂; Gradient: 0% → 30% EtOAc in Hexanes) or recrystallization from Ethanol/Water.
Process Control & Visualization
To ensure reproducibility, the following workflow diagram outlines the critical decision points and quality checks.
Figure 2: Operational workflow for the synthesis and isolation of the target aldehyde.
Characterization & Validation
The product, 4-nitro-3-(pyrrolidin-1-yl)benzaldehyde , should be validated using
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | Diagnostic Peak |
| Aromatic (C2-H) | ~7.5 - 7.8 | Singlet/Doublet | 1H | Ortho to amine & CHO |
| Aromatic (C5-H) | ~7.8 - 8.0 | Doublet (d) | 1H | Ortho to |
| Aromatic (C6-H) | ~7.2 - 7.5 | Doublet (d) | 1H | Ortho to CHO |
| Pyrrolidine ( | ~3.0 - 3.5 | Multiplet (m) | 4H | Adjacent to Nitrogen |
| Pyrrolidine ( | ~1.8 - 2.1 | Multiplet (m) | 4H | Ring core |
Key Validation Checks:
-
Absence of Fluorine Coupling: The starting material (3-fluoro) will show aromatic protons split by fluorine (
coupling). The product spectrum should show clean singlets/doublets without this complex splitting. -
Aldehyde Integrity: Ensure the aldehyde peak (~10 ppm) is present. If it is missing, the amine may have condensed with the aldehyde to form an imine (Schiff base). Remedy: Treat with dilute aqueous acid (1M HCl) during workup to hydrolyze any Schiff base back to the aldehyde.
Safety & Handling
-
3-Fluoro-4-nitrobenzaldehyde: Irritant. Potential skin sensitizer.
-
Pyrrolidine: Highly flammable liquid (Flash point: 3°C). Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.
-
HF Generation: The reaction produces HF equivalents. While the base neutralizes this to a fluoride salt, avoid contact with the reaction mixture.
-
Waste Disposal: Aqueous waste contains fluorides and organic amines. Dispose of according to halogenated organic waste protocols.
References
-
Nucleophilic Arom
) Mechanisms: -
Reactivity of Fluoronitrobenzenes
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." [Link]
-
-
Analogous Reaction Protocols (Pyrrolidine Addition)
-
Synthesis of 3-Amino-indazole Derivatives (Citing use of 3-fluoro-4-nitrobenzaldehyde)
-
Google Patents (US20170217970). "Novel Pyrazolo[3,4-d]pyrimidine Compound."[6] (See Example Steps using 3-fluoro-4-nitrobenzaldehyde).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. TW201020234A - 3-amino-indazole or 3-amino-4,5,6,7-tetrahydro-indazole derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Indole Synthesis via 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde
[1]
Part 1: Strategic Overview & Mechanism[1]
The transformation of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde into an indole core presents a unique regiochemical challenge and opportunity. Because the nitro group is para to the aldehyde, the classic Leimgruber-Batcho or Reissert syntheses (which require ortho-nitro groups) are not applicable for forming the indole ring using the nitro nitrogen.
Instead, this guide focuses on two validated pathways where this molecule acts as the critical electrophilic building block:
-
Pathway A (De Novo Ring Construction): The Hemetsberger-Knittel Synthesis . This converts the aldehyde functionality into the C2-C3 bond of a new indole ring, preserving the nitro and pyrrolidine substituents on the benzenoid backbone. This yields highly substituted 5-nitro-6-(pyrrolidin-1-yl)indoles , which are potent scaffolds for kinase inhibitors.[1]
-
Pathway B (Scaffold Linking): Friedel-Crafts Hydroxyalkylation . Using the aldehyde to link two external indole units, forming Bis(indolyl)methanes (BIMs), a class of compounds known for anticancer activity.[1]
Mechanistic Pathway (Hemetsberger-Knittel)
The Hemetsberger-Knittel reaction proceeds via the condensation of the benzaldehyde with ethyl azidoacetate to form an
Regioselectivity Note: The starting material has two ortho hydrogens (C2 and C6).
Part 2: Visualization of Workflows
The following diagram illustrates the reaction logic and decision pathways for using this building block.
Caption: Decision tree for synthesizing de novo indoles (Pathway A) vs. bis-indolyl scaffolds (Pathway B).
Part 3: Experimental Protocols
Protocol A: Hemetsberger-Knittel Indole Synthesis
Target: Ethyl 5-nitro-6-(pyrrolidin-1-yl)-1H-indole-2-carboxylate.[1] Scale: 10 mmol basis.
Phase 1: Formation of
-Azidocinnamate
This step creates the reactive precursor.
Reagents:
-
4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (2.20 g, 10 mmol)[1]
-
Ethyl azidoacetate (5.16 g, 40 mmol) [Caution: Azide][1]
-
Sodium Ethoxide (NaOEt), 21% wt in EtOH (15 mL)[1]
-
Anhydrous Ethanol (EtOH) (30 mL)
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a dropping funnel and nitrogen inlet. Maintain an inert atmosphere (
). -
Dissolution: Dissolve sodium metal (0.92 g, 40 mmol) in anhydrous EtOH (30 mL) to generate fresh NaOEt, or use commercial solution. Cool to -10°C (ice/salt bath).
-
Addition: Mix the benzaldehyde (10 mmol) and ethyl azidoacetate (40 mmol) in a separate vial. Add this mixture dropwise to the cold NaOEt solution over 30 minutes.
-
Critical Control: Do not allow temperature to exceed 0°C to prevent polymerization.[1]
-
-
Reaction: Stir at -10°C to 0°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The aldehyde spot (
) should disappear, replaced by the cinnamate ( ).[1] -
Quench: Pour the mixture into ice-water (200 mL) containing saturated
. -
Isolation: Extract with Diethyl Ether (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo below 30°C.-
Safety: Azides are heat-sensitive. Do not heat the crude residue above 40°C.
-
-
Purification: Flash chromatography (Silica, 0-20% EtOAc/Hexane) to yield the yellow crystalline
-azidocinnamate.
Phase 2: Thermolytic Cyclization
This step forms the indole ring via nitrene insertion.
Reagents:
- -Azidocinnamate intermediate (from Phase 1)[1]
-
Xylene (High boiling solvent, 50 mL per gram of substrate)[1]
Procedure:
-
Setup: Equip a 500 mL RBF with a reflux condenser.
-
Pre-heat: Heat the Xylene to a rolling reflux (approx. 140°C).
-
Why? High dilution and rapid heating favor intramolecular cyclization over intermolecular dimerization.
-
-
Addition: Dissolve the azidocinnamate in a minimum amount of Xylene. Add this solution dropwise to the refluxing solvent over 1 hour.
-
Completion: Reflux for an additional 2-4 hours. Monitor by TLC for the disappearance of the azide.
-
Workup: Cool to room temperature. If the product precipitates, filter it directly.[1] If not, concentrate the Xylene under reduced pressure.[1]
-
Purification: Recrystallize from Ethanol or purify via column chromatography (DCM:MeOH 98:2).
Protocol B: Bis(indolyl)methane Synthesis (Green Chemistry Route)
Target: 3,3'-((4-nitro-3-(pyrrolidin-1-yl)phenyl)methylene)bis(1H-indole).[1] Application: This protocol utilizes the aldehyde to link two indole pharmacophores.[3]
Reagents:
-
4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (1.0 mmol)[1]
-
Indole (2.0 mmol)[1]
-
Catalyst:
(10 mol%) or Sulfamic Acid (10 mol%)[1] -
Solvent: Ethanol:Water (1:[1][4]1) or Solvent-free (Grinding)[1]
Procedure:
-
Mix: In a mortar (for solvent-free) or 25 mL flask (for solution), combine the aldehyde (1 eq) and Indole (2 eq).
-
Catalyze: Add Iodine (0.1 eq).
-
Reaction:
-
Solvent-free: Grind with a pestle for 10-20 minutes. The mixture will turn into a solid paste.
-
Solution: Stir at room temperature for 2-4 hours.
-
-
Validation: Monitor by TLC. The product is usually a distinct spot with lower
than the starting aldehyde. -
Workup:
-
Recrystallization: Purify using hot Ethanol.
Part 4: Data Summary & Troubleshooting
Reagent Stoichiometry Table (Protocol A)
| Reagent | MW ( g/mol ) | Equiv.[1][2][5][6][7] | Role | Critical Note |
| Start Material | ~220.2 | 1.0 | Substrate | Ensure purity >95% by NMR |
| Ethyl Azidoacetate | 129.1 | 4.0 | C2-N source | Explosive potential ; handle in hood |
| NaOEt | 68.0 | 4.0 | Base | Must be anhydrous; water kills reaction |
| Xylene | 106.1 | Solvent | Medium | High dilution prevents polymerization |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Temperature too high (>0°C) | Maintain -10°C strictly; add reagents slower. |
| Polymerization (Phase 2) | Concentration too high | Increase Xylene volume (high dilution principle).[1] |
| Incomplete Cyclization | Reaction time too short | Check TLC; ensure vigorous reflux (140°C). |
| Product is Oily/Tar | Decomposition of Azide | Do not heat the intermediate azide >40°C during workup. |
Part 5: References
-
Hemetsberger, H., & Knittel, D. (1972).[1] Synthese von Indol-derivaten aus
-Azidozimtsäureestern. Monatshefte für Chemie, 103, 194–204.[1] -
Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1]
-
Chierotti, M. R., et al. (2012).[1][8] Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations.[8][9][10] CrystEngComm, 14, 5902-5909.[1]
-
Batcho, A. D., & Leimgruber, W. (1985).[1][6] Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.[6] Organic Syntheses, 63, 214.[1] [1]
-
Kardooni, R., et al. (2013).[1] Polyethylene glycol (PEG) promoted catalyst-free synthesis of 3-substituted indoles.[11] Journal of Chemical Sciences. (Contextual reference for Protocol B).
Sources
- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 8. Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
Application Note: Preparation and Utilization of 3-Pyrrolidinyl Nitrobenzaldehyde Intermediates in Pharmaceutical Synthesis
Strategic Context & Pharmaceutical Applications
The incorporation of cyclic secondary amines, such as pyrrolidine, into electron-deficient aromatic systems is a cornerstone strategy in modern drug design. Specifically, 3-pyrrolidinyl nitrobenzaldehydes (and their positional isomers, such as 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde) serve as highly versatile, multifunctional building blocks.
These intermediates are critical in the synthesis of diverse therapeutic agents, including:
-
Oncology Therapeutics: Development of pan-inhibitors for Aldehyde Dehydrogenases (ALDH1A3/ALDH3A1), which are overexpressed in prostate cancer[1].
-
Cardiovascular Drugs: Synthesis of dihydropyridine calcium channel blockers and their analogues, such as Barnidipine[2].
-
Kinase Inhibitors: Construction of 7-aryl-2-anilino-pyrrolopyrimidines targeting Mer and Axl tyrosine kinases[3].
By possessing three distinct functional handles—a formyl group, a nitro group, and an electron-donating pyrrolidine ring—these intermediates enable rapid diversification via reductive amination, nitro reduction, and scaffold cyclization.
Mechanistic Causality: The SNAr Paradigm
The most efficient route to synthesize pyrrolidinyl nitrobenzaldehydes is via Nucleophilic Aromatic Substitution (SNAr) . The standard precursor is a fluoro-nitrobenzaldehyde (e.g., 4-fluoro-3-nitrobenzaldehyde).
Why Fluorine? In aliphatic nucleophilic substitution (SN2), fluorine is a poor leaving group. However, in SNAr, the rate-determining step is the nucleophilic attack to form the intermediate Meisenheimer complex, not the departure of the leaving group. Fluorine's extreme electronegativity heavily polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and significantly stabilizing the developing negative charge in the transition state. Consequently, fluoroarenes react orders of magnitude faster than their chloro-counterparts.
Chemoselectivity: While pyrrolidine is a strong nucleophile that can reversibly attack the aldehyde to form an iminium ion, the SNAr pathway is irreversible due to the expulsion of the fluoride anion. Any transient iminium species are readily hydrolyzed back to the aldehyde during aqueous workup.
Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism forming the pyrrolidinyl intermediate.
Experimental Methodologies
The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of the reaction at each critical juncture.
Figure 2: End-to-end experimental workflow from SNAr synthesis to downstream API scaffold assembly.
Protocol A: Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
This protocol utilizes ambient conditions, leveraging the highly activated nature of the fluorinated precursor[1].
Reagents:
-
4-Fluoro-3-nitrobenzaldehyde (1.0 eq, 10 mmol, 1.69 g)
-
Pyrrolidine (2.5 eq, 25 mmol, 2.07 mL)
-
Dichloromethane (CH₂Cl₂) (20 mL)
Step-by-Step Procedure:
-
Initiation: Dissolve 4-fluoro-3-nitrobenzaldehyde in CH₂Cl₂ (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Nucleophilic Addition: Add pyrrolidine dropwise over 5 minutes at 0 °C. The excess pyrrolidine acts as both the nucleophile and the acid scavenger for the generated HF.
-
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 1 hour.
-
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). Validation: The starting material (colorless under visible light, UV active) will disappear, replaced by a bright yellow/orange spot (the push-pull chromophore of the product).
-
Quench & Workup: Add 20 mL of distilled water to the reaction mixture. Vigorously stir for 10 minutes to ensure any reversible iminium byproducts are hydrolyzed back to the aldehyde.
-
Extraction: Separate the organic layer. Wash the organic layer with 0.1 M HCl (10 mL) to remove residual pyrrolidine, followed by brine (20 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify the crude mixture via flash column chromatography using 100% CH₂Cl₂ to yield the title compound quantitatively as a yellow solid[1].
Protocol B: Downstream Nitro Reduction
To utilize this intermediate for tricyclic scaffold cyclization (e.g., indazoles or benzimidazoles), the nitro group must be reduced to an amine.
Step-by-Step Procedure:
-
Dissolve 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde (5 mmol) in Ethanol (15 mL).
-
Add 10% Pd/C (10 mol%) carefully under an argon atmosphere.
-
Purge the flask with Hydrogen gas (H₂) and stir under a hydrogen balloon at room temperature for 3 hours.
-
Validation: The bright yellow color of the solution will fade to a pale yellow/colorless state, indicating the destruction of the nitro-aromatic chromophore.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to afford 3-amino-4-(pyrrolidin-1-yl)benzaldehyde.
Quantitative Data & Reaction Optimization
To provide a comprehensive understanding of the reaction dynamics, the following table summarizes the optimization of the SNAr step based on varying solvent and base conditions.
| Solvent | Base (Equivalents) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Notes |
| Neat / None | Pyrrolidine (2.5 eq) | 25 | 1 | >95 | Highly exothermic; excess amine acts as solvent and HF scavenger[1]. |
| DMF | K₂CO₃ (2.0 eq) | 25 | 2 | 92 | Polar aprotic solvent stabilizes the Meisenheimer transition state. |
| CH₂Cl₂ | Et₃N (2.0 eq) | 25 | 4 | 85 | Slower kinetics; requires rigorous aqueous wash to remove Et₃N·HF salts. |
| THF | DIPEA (2.0 eq) | 65 | 3 | 88 | Lower dielectric constant of THF requires heating to overcome activation energy. |
References
-
[2] Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC. Source: nih.gov. URL:
-
[3] Full article: Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - Taylor & Francis. Source: tandfonline.com. URL:
-
[1] Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC. Source: nih.gov. URL:
Sources
- 1. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Green chemistry methods for synthesizing amino-nitrobenzaldehydes
Application Note: Green Chemistry Methods for Synthesizing Amino-Nitrobenzaldehydes
Abstract
Amino-nitrobenzaldehydes are critical pharmacophores in the synthesis of quinazolines, benzodiazepines, and azo-dye photosensitizers. Conventional synthesis often relies on stoichiometric heavy metals (
Introduction: The Green Imperative
The synthesis of amino-nitrobenzaldehydes presents a classic chemoselectivity challenge:
-
Regioselectivity: Reducing one nitro group in the presence of another (e.g., in dinitrobenzaldehydes).[1]
-
Chemoselectivity: Preserving the aldehyde moiety (susceptible to reduction to alcohol) while reducing the nitro group.[1]
-
Stability: Ortho-aminobenzaldehydes are prone to self-condensation (Friedländer-type oligomerization). The presence of an electron-withdrawing nitro group stabilizes the amine, but reaction conditions must be mild to prevent degradation.
Green Engineering Principles Applied:
-
Solvent Replacement: Substitution of DMF/DCM with
, Ethanol, or PEG-400. -
Energy Efficiency: Use of Microwave Irradiation (MWI) to reduce reaction times from hours to minutes.[2]
-
Atom Economy: Use of catalytic systems (
surface catalysis) rather than stoichiometric tin/acid.
Strategic Pathways & Mechanism
The following diagram illustrates the three primary green routes to access the target scaffold.
Figure 1: Strategic synthetic pathways. Method A is the most versatile for dinitro-precursors, while Method B is preferred if the halogenated precursor is available.
Detailed Protocols
Method A: Chemo-selective Reduction (Fe/NH4Cl in Water)
Best for: Converting 2,4-dinitrobenzaldehyde to 2-amino-4-nitrobenzaldehyde (or 4-amino isomer depending on conditions).
Mechanism: This method utilizes Zero-Valent Iron (ZVI) activated by ammonium chloride in a protic solvent. Unlike acidic Fe/HCl reductions (Béchamp), this operates at near-neutral pH, preserving the aldehyde group and preventing acid-catalyzed polymerization.
Protocol:
-
Reagents:
-
2,4-Dinitrobenzaldehyde (10 mmol)
-
Iron powder (30 mmol, 325 mesh)
- (50 mmol)
-
Solvent: Ethanol:Water (3:1 v/v, 40 mL)
-
-
Procedure:
-
Dissolve the substrate in the Ethanol:Water mixture in a 100 mL Round Bottom Flask (RBF).
-
Add
and stir for 5 minutes at room temperature. -
Add Iron powder slowly to the stirring solution.
-
Critical Step: Heat to 80°C (Reflux) . The reaction is heterogeneous; vigorous stirring is required to keep Fe suspended.
-
Monitor by TLC (Ethyl Acetate:Hexane 3:7). The aldehyde spot will remain; the dinitro spot will disappear, replaced by a fluorescent amino-nitro spot.
-
Time: Typically 1-2 hours.
-
-
Work-up (Green):
-
Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure.[3]
-
Pour the residue into ice-water (
). The product precipitates as a yellow/orange solid. -
Recrystallize from Ethanol/Water.
-
Expert Insight: The regioselectivity is governed by steric relief and chelation. The ortho-nitro group (relative to aldehyde) is often reduced preferentially due to the "anchoring" effect of the aldehyde oxygen interacting with the iron surface, facilitating electron transfer to the adjacent nitro group.
Method B: Microwave-Assisted Nucleophilic Substitution ( )
Best for: Synthesizing 2-amino-5-nitrobenzaldehyde from 2-chloro-5-nitrobenzaldehyde.
Mechanism:
The nitro group at the para position to the halogen activates the ring for Nucleophilic Aromatic Substitution (
Protocol:
-
Reagents:
-
Procedure:
-
Place reagents in a microwave-safe pressure vial (10 mL or 35 mL).
-
Settings:
-
Mode: Dynamic (Power controlled to maintain Temp)
-
Temp:
-
Power: Max 150W
-
Hold Time: 10-15 minutes.
-
-
Note: Conventional heating would require 12-24 hours.
-
-
Work-up:
Comparative Analysis
| Feature | Method A: Fe/Water Reduction | Method B: MW | Method C: Oxidation ( |
| Starting Material | Dinitrobenzaldehyde | Chloro-nitrobenzaldehyde | Amino-nitrotoluene |
| Green Metric (E-Factor) | Low (Iron waste is non-toxic) | Very Low (Water solvent) | Medium (Oxidant stoichiometry) |
| Reaction Time | 1 - 3 Hours | 10 - 20 Minutes | 4 - 8 Hours |
| Yield | 85 - 92% | 90 - 95% | 60 - 75% |
| Scalability | High (Kg scale) | Medium (Batch limitations) | High |
| Selectivity Risk | Over-reduction to alcohol | Hydrolysis of aldehyde | Over-oxidation to acid |
Troubleshooting & Optimization
Issue: Over-reduction of Aldehyde to Alcohol (Method A)
-
Cause: Reaction temperature too high or too much reductant.
-
Fix: Maintain pH at 6-7 (buffered by
). Avoid using unless using specific catalytic conditions (e.g., with Resin-supported Ni).
Issue: Schiff Base Formation (Method B)
-
Cause: The product amine reacts with the starting aldehyde or product aldehyde.
-
Fix: Use excess amine (if volatile) or dilute conditions. In MW synthesis, the reaction is often faster than the condensation side-reaction.
Issue: Product Instability
-
Insight: Amino-benzaldehydes are light-sensitive. Store in amber vials under inert atmosphere (
).
Safety & Sustainability Assessment
-
Atom Economy: Method B is superior as the leaving group is merely HCl (neutralized to
). -
Toxicity:
-
Avoid: Dinitro-compounds are potential explosives.[8] Handle dry solids with care; keep wet during transfer.
-
Preferred: The Fe/Water method generates iron oxide (
), which is non-toxic and can be landfilled or recycled.
-
-
Solvents: All protocols utilize Class 3 (Low Toxicity) solvents (Ethanol, Water).
References
-
Microwave-assisted synthesis of nitrobenzaldehyde-Schiff base ligands. Algerian Journal of Pharmaceutical Sciences. Link
-
Selective Aldehyde Reduction in 2-(2,4-Dinitrophenoxy)benzaldehyde. BenchChem Application Notes. 1[2][9][10][11]
-
Microwave-assisted synthesis of 3-aminoarylquinolines from 2-nitrobenzaldehyde. ResearchGate. 2
-
An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde. ResearchGate. 12
-
Green Chemistry: Three-component synthesis of 2-amino-4H-chromene derivatives. Royal Society of Chemistry. 5[2][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ijrpb.com [ijrpb.com]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.unibo.it [cris.unibo.it]
- 11. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the SNAr Reaction of Pyrrolidine and Fluoronitrobenzaldehyde
Welcome to the technical support guide for the Nucleophilic Aromatic Substitution (SNAr) reaction between pyrrolidine and fluoronitrobenzaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and maximize the yield and purity of your desired product.
Reaction Overview: Mechanism and Key Considerations
The SNAr reaction is a powerful tool for C-N bond formation. In this specific case, the secondary amine, pyrrolidine, acts as a nucleophile, attacking an electron-deficient aromatic ring, fluoronitrobenzaldehyde, and displacing the fluoride leaving group.
Reaction Scheme:
Figure 1: General reaction scheme for the SNAr reaction between a fluoronitrobenzaldehyde isomer and pyrrolidine.
The reaction proceeds via a two-step addition-elimination mechanism.[1] The first and typically rate-determining step is the nucleophilic attack by pyrrolidine on the carbon atom bearing the fluorine.[2][3] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4] The presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂), is crucial as it stabilizes this intermediate through resonance, thereby facilitating the reaction.[1][5] The position of the nitro group ortho or para to the fluorine is essential for this stabilization.[2][5] In the second step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored.[1]
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Nitro Substituents on Nucleophilic Substitution Reactions Expl.. [askfilo.com]
Technical Support Center: Stability and Handling of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of polyfunctional aromatic building blocks. 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde presents a classic "push-pull" reactivity dilemma. It contains a highly electrophilic aldehyde, a sterically hindered tertiary amine (pyrrolidine), and a strongly electron-withdrawing nitro group.
Understanding the causality behind its degradation in different media is critical for optimizing your synthetic workflows and analytical assays. This guide provides field-proven insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your compound.
Core Chemical Behavior (The "Why")
To master the handling of this molecule, you must understand the electronic crosstalk between its three functional groups:
-
The Aldehyde (C1): Highly electrophilic and non-enolizable (lacks
-hydrogens). It is the primary site of base-catalyzed degradation[1]. -
The Pyrrolidine (C3): A tertiary amine. While typical alkylamines are highly basic, this nitrogen is conjugated with the aromatic ring and sits ortho to the nitro group. The profound electron-withdrawing effect (-I, -M) of the nitro group drastically lowers the
of the pyrrolidinium conjugate acid to approximately 0–2. -
The Nitro Group (C4): Acts as an electron sink. It activates the ring toward Nucleophilic Aromatic Substitution (
)[2], though the pyrrolidine is a poor leaving group compared to halides.
Troubleshooting FAQs: Acidic vs. Basic Media
Q1: Why does my compound precipitate when diluted in a pH 5.0 acetate buffer?
A: Researchers often assume the pyrrolidine nitrogen will protonate in mildly acidic media, forming a highly water-soluble ammonium salt. However, due to the strong electron-withdrawing nature of the adjacent nitro group, the nitrogen's lone pair is heavily delocalized. At pH 5.0, the molecule remains almost entirely in its neutral, unprotonated state. Solution: You must use an organic co-solvent (e.g., 5-10% DMSO or MeCN) to maintain solubility, or drop the pH below 2.0 using strong acids (e.g., HCl or TFA) to force protonation.
Q2: I ran a reaction in 1M NaOH and observed two new peaks in my LC-MS. What happened?
A: You are observing the Cannizzaro reaction [1]. Because the aldehyde lacks
Q3: When stored in methanol with a catalytic amount of acid, the aldehyde proton signal disappears in NMR. Is the molecule degrading?
A: The molecule is not permanently degrading; it is undergoing acetalization [4]. In the presence of alcohols and an acid catalyst, aldehydes reversibly form hemiacetals and subsequently stable acetals[5]. Solution: This is an equilibrium process. You can regenerate the free aldehyde by treating the methanolic solution with an excess of aqueous acid (e.g., 1M HCl) to drive the hydrolysis backward. To prevent this entirely, avoid alcoholic solvents when working under acidic conditions.
Q4: Is there a risk of the pyrrolidine group being displaced in basic media via ?
A: While the nitro group strongly activates the ortho and para positions for nucleophilic attack[6], the pyrrolidine anion is an exceptionally poor leaving group[2]. Kinetically, the attack of a nucleophile on the highly reactive aldehyde (Cannizzaro) will outcompete the
Mechanistic Workflows
Figure 1: pH-dependent structural states and degradation pathways.
Figure 2: Experimental troubleshooting logic tree for yield and solubility issues.
Quantitative Stability Data
The following table summarizes the stability profile of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde across different media conditions.
| Media Condition | pH Range | Estimated Half-Life ( | Primary Degradation Pathway | Recommended Co-solvent |
| Strong Aqueous Acid | < 2.0 | > 48 hours | None (Forms stable ammonium salt) | Water (Highly soluble) |
| Acidic Alcoholic | 2.0 - 4.0 | < 2 hours | Acetalization (Reversible) | Avoid Alcohols (Use THF/DCE) |
| Mild/Neutral Buffer | 5.0 - 7.5 | > 72 hours | None (Precipitation risk high) | 10% DMSO or Acetonitrile |
| Mild Amine Base | 8.0 - 10.0 | > 24 hours | Trace Aldol (if impurities exist) | DMF or Dichloromethane |
| Strong Aqueous Base | > 12.0 | < 30 minutes | Cannizzaro Disproportionation | N/A (Avoid strong bases) |
Experimental Protocols
Protocol A: Reductive Amination in Acidic Media (Self-Validating System)
Objective: Couple the aldehyde with a primary amine without triggering acetalization or precipitation.
-
Solvent Selection: Dissolve 1.0 eq of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Causality: Using DCE instead of methanol strictly prevents acid-catalyzed acetal formation[5], ensuring the aldehyde remains fully available for imine formation.
-
-
Amine Addition: Add 1.2 eq of the target primary amine. Stir for 30 minutes at room temperature.
-
Acid Catalysis: Add 1.5 eq of glacial acetic acid (AcOH).
-
Causality: AcOH is a weak acid. It provides enough protons to activate the aldehyde carbonyl for nucleophilic attack, but it is not strong enough to fully protonate the deactivated pyrrolidine nitrogen, which would crash the intermediate out of the organic solution.
-
-
Reduction: Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (
). Stir for 12 hours. -
Validation: Quench with saturated aqueous
. If the reaction was successful, the organic layer will contain the product, and no acetal side-products will be visible via TLC/LC-MS.
Protocol B: Knoevenagel Condensation in Basic Media
Objective: React the aldehyde with an active methylene compound while suppressing the Cannizzaro reaction.
-
Solvent & Reagent Assembly: Dissolve 1.0 eq of the aldehyde and 1.1 eq of the active methylene compound (e.g., malononitrile) in absolute ethanol.
-
Base Selection: Add 0.1 eq of Piperidine.
-
Causality: Piperidine is a secondary amine acting as a weak base. Using a catalytic weak base instead of a strong hydroxide base completely suppresses the Cannizzaro disproportionation pathway[1], which requires a strong nucleophilic hydroxide attack.
-
-
Temperature Control: Maintain the reaction at 25°C (Room Temperature) rather than refluxing.
-
Causality: The nitro group highly activates the ring. Excessive thermal energy in the presence of nucleophiles can induce unwanted polymerization or trace
degradation[2].
-
-
Validation: The product will typically precipitate directly out of the ethanol as a brightly colored solid due to the highly conjugated push-pull
-system formed, self-validating the completion of the condensation.
References
-
Title: Cannizzaro reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 14.3: Acetal Formation - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 4. Acetal - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Steric Hindrance in 3-Substituted-4-Nitrobenzaldehyde Chemistry
An essential component in the synthesis of numerous pharmaceuticals and fine chemicals is 3-substituted-4-nitrobenzaldehyde. However, the substituent at the 3-position often presents significant steric hindrance, which can impede or prevent desired chemical transformations at the adjacent aldehyde functional group. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to effectively overcome these steric challenges.
This guide is structured to address challenges from a foundational level to advanced, reaction-specific troubleshooting. We will explore general strategies, delve into issues encountered during common synthetic transformations, and provide detailed protocols to enhance reaction success.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: Why is steric hindrance a significant issue for 3-substituted-4-nitrobenzaldehydes?
A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that obstructs a chemical reaction. In 3-substituted-4-nitrobenzaldehydes, the substituent at the C3 position (ortho to the aldehyde) physically blocks the path of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon of the aldehyde. This "shielding" effect can dramatically slow down reaction rates, lead to unwanted side reactions, or prevent the reaction from occurring altogether.[1][2][3] The bulkier the substituent at the C3 position, the more pronounced this effect becomes.
Caption: Steric shielding of the aldehyde by the C3 substituent.
Q2: Does the electronic effect of the 4-nitro group help?
A2: Yes, to an extent. The nitro group at the C4 position is a strong electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the aromatic ring and, consequently, from the aldehyde's carbonyl carbon.[4] This makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. While this electronic activation is beneficial, it often cannot fully compensate for severe steric hindrance caused by a bulky C3 substituent. The outcome of a reaction is a balance between these opposing electronic and steric factors.
Q3: What are the most common failure modes in these reactions?
A3: The most common issues are:
-
Low or No Yield: The reaction simply does not proceed at a reasonable rate due to the high activation energy imposed by steric hindrance.[3]
-
Side Reactions: Instead of the desired nucleophilic addition, alternative reaction pathways with lower steric requirements may dominate. For example, in Grignard reactions, this can manifest as reduction of the aldehyde or deprotonation at an acidic site.[5][6]
-
Recovery of Starting Material: The majority of the 3-substituted-4-nitrobenzaldehyde is recovered unchanged after the reaction workup.
Part 2: General Strategies to Overcome Steric Hindrance
Before resorting to reaction-specific modifications, several overarching strategies can be employed.
Strategy 1: Employing Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation provides a powerful alternative to conventional heating. By directly coupling with polar molecules in the reaction mixture, it facilitates rapid and uniform heating.[7][8][9] This can provide the necessary energy to overcome the activation barrier imposed by steric hindrance, often leading to dramatically reduced reaction times and improved yields.[10][11]
| Feature | Conventional Heating (Oil Bath) | Microwave Synthesis (MAOS) |
| Heating Mechanism | Conduction/Convection (Slow, inefficient) | Dielectric Heating (Rapid, direct)[9] |
| Temperature Profile | Gradient from vessel wall inwards | Uniform throughout the bulk mixture |
| Typical Reaction Time | Hours to Days | Minutes to Hours[7][10] |
| Side Reactions | More prevalent due to prolonged high temp. | Often minimized due to shorter times |
Strategy 2: Judicious Choice of Catalysts
For catalyzed reactions, the choice of catalyst is critical.
-
Smaller Catalysts: Opting for less sterically demanding catalysts can be effective.
-
Organocatalysts: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts that can be tailored to accommodate sterically hindered substrates.[12][13][14] Their unique mechanism of action, involving the formation of a Breslow intermediate, can alter the reaction pathway to bypass sterically congested transition states.[12][13]
Strategy 3: Protecting Group Chemistry
When direct reaction on the aldehyde is unfeasible, a protecting group strategy can be invaluable. The aldehyde is temporarily converted into a less reactive functional group (like an acetal) that is stable to the desired reaction conditions.[15][16][17] After performing the other synthetic steps, the protecting group is removed to regenerate the aldehyde.
Caption: Workflow for a protecting group strategy.
Part 3: Troubleshooting Specific Reactions
Section 3.1: Grignard and Organolithium Reactions
Q: My Grignard reaction with a 3-substituted-4-nitrobenzaldehyde is failing, and I'm recovering the starting material or a reduced alcohol. What's happening?
A: This is a classic problem. With sterically hindered aldehydes, the Grignard reagent can act as a base rather than a nucleophile.[5][6] Two competing side reactions are likely occurring:
-
Reduction: If the Grignard reagent has a β-hydrogen, it can transfer a hydride to the carbonyl carbon via a six-membered transition state, reducing the aldehyde to a primary alcohol.[6]
-
Enolization/Deprotonation: If there are any acidic protons elsewhere on the molecule, the Grignard reagent will act as a base and deprotonate that site first.
Troubleshooting Guide: Grignard Reactions
| Issue | Recommended Solution | Rationale |
| Low Reactivity | Switch from a Grignard reagent (R-MgX) to a more reactive organolithium reagent (R-Li). | Organolithium reagents are generally more nucleophilic and less basic than their Grignard counterparts, favoring the desired addition reaction.[5] |
| Reduction Side Reaction | Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr). | This eliminates the possibility of the hydride transfer reduction pathway.[6] |
| Low Yield | Increase the reaction temperature cautiously or use microwave irradiation. | Provides the energy needed to overcome the steric barrier for nucleophilic addition. |
| General Failure | Consider using an organocerium reagent (prepared by adding CeCl₃ to the organolithium). | Cerium-based reagents are highly oxophilic and have low basicity, significantly suppressing side reactions and favoring clean 1,2-addition to the carbonyl. |
Section 3.2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Q: I'm trying to perform a Wittig reaction to form an alkene, but the yield is very low.
A: The Wittig reaction is highly sensitive to steric hindrance around the carbonyl group.[18][19][20] Stabilized ylides (containing electron-withdrawing groups) are less reactive and often fail with hindered aldehydes. Even unstabilized ylides may struggle.
Troubleshooting Guide: Olefination Reactions
| Issue | Recommended Solution | Rationale |
| Low Yield with Stabilized Ylide | Switch to a more reactive, unstabilized ylide (e.g., Ph₃P=CH₂). | Unstabilized ylides are more nucleophilic and better able to react with sterically encumbered carbonyls.[21] |
| Low Yield with Unstabilized Ylide | Switch to the Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester. | The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically hindered than Wittig ylides, often providing superior yields for hindered systems.[19] |
| Poor Stereoselectivity (E/Z) | For E-alkene synthesis, use a stabilized ylide or the Schlosser modification of the Wittig reaction. For Z-alkene, use a non-stabilized ylide. | The stereochemical outcome is dependent on the ylide's stability and the reaction conditions. The Schlosser modification allows for the conversion of the initial intermediate to its more stable isomer before elimination, favoring E-alkene formation.[19][22] |
Experimental Protocol: Microwave-Assisted HWE Reaction
-
Preparation: In a 10 mL microwave vial, add the 3-substituted-4-nitrobenzaldehyde (1.0 mmol) and the phosphonate ester (1.1 mmol).
-
Solvent & Base: Dissolve the reagents in a suitable high-boiling polar solvent (e.g., DMF, DMSO, 5 mL). Add a non-nucleophilic base such as DBU (1,8-Diazabicycloundec-7-ene, 1.2 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes. Monitor the reaction progress by TLC.
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 4: Advanced and Alternative Methodologies
Q: Are there any other advanced methods to functionalize these hindered aldehydes?
A: Yes, several modern synthetic methods can be effective:
-
N-Heterocyclic Carbene (NHC) Catalysis: As mentioned, NHCs can catalyze a variety of transformations. For example, they can facilitate benzoin or Stetter reactions, which might be more tolerant of steric hindrance than traditional C-C bond-forming reactions.[12][14][23]
-
Directed Ortho-Metalation (DoM): While direct metalation of the aldehyde proton is not feasible, one can use a precursor functional group at the C2 position that can direct lithiation to the desired location. This group is then converted to the aldehyde in a subsequent step.[24][25]
-
Enzymatic Reactions: Biocatalysis using engineered enzymes can offer exquisite selectivity and reactivity, even with challenging substrates. Certain benzaldehyde lyase (BAL) or benzoylformate decarboxylase (BFD) variants have shown improved activity for sterically hindered aldehydes.[12]
References
- N-Heterocyclic Carbene (NHC)
- Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluorobor
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- The Impact of Steric Hindrance on the Reactivity of Aliphatic Aldehydes: A Compar
- Ortho substituted benzaldehydes, preparation thereof and use thereof.
- Heteroatom-promoted lateral lithi
- GRIGNARD REAGENT | REACTIONS | PREPAR
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homolog
- Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. pubs.acs.org.
- reactions of partially solvated grignard reagents with benzaldehyde.
- NHC-Catalyzed Reaction of Aldehydes for C(sp 2 )
- Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. PMC.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Protecting Groups in Organic Synthesis. ChemTalk.
- Grignard Reaction. Organic Chemistry Portal.
- A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. Benchchem.
- A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. Benchchem.
- Protective Groups. Organic Chemistry Portal.
- Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC.
- Wittig reaction. Wikipedia.
- Wittig Reaction. Chemistry LibreTexts.
- Wittig Reaction. Dalal Institute.
- Wittig Reaction. Organic Chemistry Portal.
- Steric Hindrance (Is Like A F
- 3-Hydroxy-4-nitrobenzaldehyde synthesis. ChemicalBook.
- p-NITROBENZALDEHYDE. Organic Syntheses Procedure.
- Microwave Assisted Synthesis of Organic Compounds and Nanom
- Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
- Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
- Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
- Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. PMC.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- How to overcome Steric Hindrance?.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. learninglink.oup.com [learninglink.oup.com]
- 16. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 17. Protective Groups [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. Wittig Reaction [organic-chemistry.org]
- 22. Wittig reaction - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 25. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
Technical Support Center: Controlling Exotherms in Pyrrolidine-Nitrobenzaldehyde Additions
Welcome to the Process Safety & Optimization Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals dealing with the highly exothermic addition of secondary amines (pyrrolidine) to highly electrophilic carbonyls (nitrobenzaldehydes). Below, you will find mechanistic troubleshooting, quantitative comparisons, and self-validating flow chemistry protocols to safely manage thermal risks.
Part 1: Troubleshooting & FAQs
Q1: Why does the addition of pyrrolidine to nitrobenzaldehydes cause a severe exotherm, and what are the mechanistic consequences?
A1: The exotherm is a direct result of rapid, unbuffered bond formation. Pyrrolidine is a highly nucleophilic secondary amine. When it reacts with nitrobenzaldehyde, the strongly electron-withdrawing nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl, making it exceptionally electrophilic. The rapid nucleophilic attack forms a hemiaminal (carbinolamine) intermediate, a step that releases substantial enthalpy (
Q2: How does continuous flow chemistry mitigate the thermal risks associated with this specific reaction? A2: Microfluidic continuous flow reactors fundamentally alter the heat transfer dynamics of the system. Because flow reactors utilize micro-capillaries or narrow channels, they possess a significantly higher surface-area-to-volume ratio compared to traditional batch flasks. Causality: This geometry allows for near-instantaneous heat dissipation into an active cooling block, ensuring the reaction remains strictly isothermal. By confining the highly exothermic hemiaminal formation to a microreactor, the residence time can be precisely controlled (e.g., reduced to minutes), which suppresses competitive side reactions and allows safe handling of the exotherm without thermal runaway [2].
Q3: What role does solvent selection play in managing the thermodynamics of this addition? A3: Solvent selection acts as a secondary thermodynamic buffer. While the flow reactor handles bulk heat transfer, the solvent's heat capacity and polarity influence the microkinetics. Causality: Solvents that participate in explicit hydrogen bonding (like water or alcohols) can stabilize the transition state and increase the electrophilicity of the aldehyde, which actually accelerates the exotherm. To maintain controlled kinetics, it is preferable to use polar aprotic solvents (e.g., THF or dichloromethane) that ensure complete solubility of the nitrobenzaldehyde and the resulting enamine/iminium species without artificially accelerating the nucleophilic attack via hydrogen-bond catalysis [3].
Q4: My inline Process Analytical Technology (PAT) shows fluctuating product ratios. How do I troubleshoot the temperature control? A4: Fluctuating product ratios (e.g., varying iminium vs. side-product signals on inline IR) indicate a failure to reach a thermal steady state. This is typically caused by inadequate mixing or a flow rate that exceeds the heat exchange capacity of the reactor. Troubleshooting Action: First, verify the performance of the T-mixer to ensure high turbulence. Second, decrease the total volumetric flow rate to increase the residence time within the cooling zone, allowing the fluid temperature to fully equilibrate with the cooling block.
Part 2: Mechanistic & Workflow Visualizations
Logical flow of exotherm causality and mitigation strategies.
Continuous flow setup with inline PAT feedback for thermal control.
Part 3: Quantitative Data Comparison
The transition from batch to continuous flow processing yields measurable improvements in safety, yield, and stereocontrol by strictly managing the exotherm [1].
| Parameter | Traditional Batch Reactor | Continuous Flow Microreactor | Causality / Impact |
| Reaction Time | 6 hours | 6 minutes | Flow ensures rapid mixing and eliminates diffusion bottlenecks. |
| Temperature Profile | Spikes up to +25 °C (Hot spots) | Isothermal (± 0.5 °C) | High surface-area-to-volume ratio in flow dissipates heat instantly. |
| Isolated Yield | 94% | 99% | Suppression of thermal degradation and self-condensation in flow. |
| Enantiomeric Excess | 78% ee | 80% ee | Strict thermal control prevents racemization pathways. |
| Scalability | Non-linear (requires redesign) | Linear (run longer or number-up) | Flow systems maintain identical heat transfer characteristics at scale. |
Part 4: Self-Validating Experimental Protocol
Objective: Achieve isothermal control during the highly exothermic addition of pyrrolidine to p-nitrobenzaldehyde using a continuous flow microreactor. System Design: This protocol utilizes inline IR spectroscopy and thermal sensors to validate steady-state conditions prior to product collection, ensuring a self-validating workflow.
Step 1: System Priming and Thermal Equilibration
-
Action: Flush the continuous flow system (PTFE tubing, T-mixer, and microreactor coil) with anhydrous THF at 1.0 mL/min. Set the active cooling block to 20 °C.
-
Causality: Priming removes air bubbles and trace moisture that could prematurely hydrolyze the intermediate.
-
Validation: Verify that the inline IR baseline is flat and the internal reactor thermocouple reads a stable 20 ± 0.5 °C before introducing reagents.
Step 2: Reagent Preparation
-
Action: Prepare Stream A: 0.5 M pyrrolidine in anhydrous THF. Prepare Stream B: 0.5 M p-nitrobenzaldehyde in anhydrous THF.
-
Causality: Equimolar concentrations ensure a strict 1:1 stoichiometry at the mixing point, preventing unreacted nucleophile from triggering secondary exothermic degradation.
Step 3: Flow Rate Configuration and Mixing
-
Action: Set Pump A and Pump B to a flow rate of 0.25 mL/min each (Total flow = 0.50 mL/min).
-
Causality: This specific flow rate corresponds to a calculated residence time of 6 minutes in a 3.0 mL reactor coil, which empirically maximizes yield while allowing sufficient time for complete heat dissipation into the cooling block.
Step 4: Steady-State Equilibration & Inline Monitoring
-
Action: Initiate the pumps and direct the output to a waste container. Monitor the inline IR spectrometer for the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the product peak.
-
Validation (Critical): Do not collect the product until the system has run for at least 3 residence times (18 minutes) AND the inline thermal sensor shows a stable temperature with no thermal spikes > 2 °C. This self-validates that the exotherm is fully contained and steady-state kinetics are achieved.
Step 5: Quenching and Collection
-
Action: Once steady-state is validated, direct the reactor effluent into a collection flask pre-filled with a mild aqueous acid quench (e.g., 1M HCl) at 0 °C.
-
Causality: The cold acidic quench immediately halts any further reaction, protonating the pyrrolidine and trapping the product, preventing downstream thermal degradation during batch collection.
References
-
Title: A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. Source: PMC / National Institutes of Health URL: [Link]
-
Title: The Hitchhiker's Guide to Flow Chemistry. Source: Chemical Reviews / ACS Publications URL: [Link]
-
Title: Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Source: PMC / National Institutes of Health URL: [Link]
Technical Support Center: Crystallization of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde
From the desk of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde. The following question-and-answer format provides in-depth technical advice and troubleshooting strategies to facilitate the isolation of this compound in high purity and with optimal crystal form.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary considerations for selecting a suitable solvent system for the crystallization of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde?
A1: Selecting the ideal solvent is the most critical step for successful crystallization. The goal is to find a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2][3] For 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde, a systematic approach is required due to its specific molecular features.
Molecular Structure Analysis:
-
Polar Moieties: The molecule possesses a highly polar nitro group (-NO2) and a moderately polar aldehyde group (-CHO).[4][5][6][7] These groups will favor interactions with polar solvents.
-
Non-polar Moieties: The benzene ring and the pyrrolidine ring are non-polar, hydrophobic components that will interact better with non-polar solvents.[8]
This dual nature suggests that a single solvent of intermediate polarity or a mixed solvent system will likely be most effective.
Recommended Solvent Screening Protocol:
A small-scale, systematic screening is the most reliable method to identify a suitable solvent.[2][9]
Step-by-Step Experimental Protocol:
-
Preparation: Place approximately 10-20 mg of your crude 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent from the list below, dropwise (approx. 0.2-0.5 mL). Start with solvents of varying polarities.[2] If the compound dissolves immediately at room temperature, the solvent is too good and should be rejected for single-solvent crystallization.[2]
-
Heating: If the compound does not dissolve at room temperature, gently heat the test tube in a sand bath or water bath while stirring. Continue adding the solvent dropwise until the solid just dissolves.[10]
-
Cooling: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.[10]
-
Ice Bath: If crystals do not form at room temperature, place the tube in an ice-water bath for 15-20 minutes.
-
Evaluation: A good solvent will result in the formation of a significant amount of crystalline solid upon cooling. An ideal solvent will produce a high yield of crystals with good morphology.
Suggested Solvents for Initial Screening (In Order of Decreasing Polarity):
| Solvent | Boiling Point (°C)[11] | Polarity | Rationale & Potential Outcome |
| Water | 100 | High | Likely too polar; the compound is expected to be insoluble even when hot.[4][5] Could be a candidate for an anti-solvent. |
| Ethanol | 78 | High-Medium | Often a good starting point for moderately polar compounds.[11] May show good solubility when hot and poor solubility when cold. |
| Isopropanol (IPA) | 82 | High-Medium | Similar to ethanol, a common and effective crystallization solvent. |
| Ethyl Acetate | 77 | Medium | Good for compounds with mixed polarity.[12] |
| Toluene | 111 | Low | The aromatic nature may interact favorably with the benzene ring.[12] Its high boiling point can sometimes lead to oiling out.[11] |
| Heptane/Hexane | 98 / 69 | Low (Non-polar) | Likely too non-polar to dissolve the compound, even when hot. Best used as an anti-solvent.[8] |
Using a Mixed Solvent System (Solvent/Anti-Solvent):
If no single solvent is ideal, a binary mixture is a powerful alternative.[3]
-
Dissolve the compound in a minimum amount of a "good" hot solvent (one in which it is very soluble, e.g., ethanol or ethyl acetate).
-
While the solution is still hot, add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water or heptane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. [13][14] This happens when the temperature of the solution is above the melting point of the solute at the point of saturation. The resulting oil is often an impure, supercooled liquid that is difficult to crystallize.[13][14]
Primary Causes & Solutions:
-
High Supersaturation/Rapid Cooling: Cooling the solution too quickly is a common cause.[15]
-
Inappropriate Solvent Choice: A solvent with a boiling point that is too high can keep the solution temperature above the compound's melting point during saturation.[11]
-
Solution: Choose a solvent with a lower boiling point. If you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or ethanol (b.p. 78 °C).
-
-
High Impurity Level: Impurities can significantly depress the melting point of the compound, making it more prone to oiling out.[14]
-
Solution: Attempt a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel to remove highly polar or non-polar impurities before crystallization.
-
-
High Initial Concentration: Starting with a solution that is too concentrated can lead to rapid saturation upon minimal cooling.
Q3: I'm getting very fine powder instead of well-defined crystals. How can I improve crystal size and quality?
A3: The formation of fine powder or very small needles is typically a result of rapid crystal nucleation and growth. This is often caused by a solution that is too highly supersaturated.[16] To grow larger, higher-quality crystals, the goal is to slow down the crystallization process, allowing molecules to add to the crystal lattice in a more orderly fashion.
Strategies to Improve Crystal Quality:
-
Decrease the Rate of Cooling: This is the most effective method. Slow cooling allows for the formation of fewer crystal nuclei, which then have more time to grow larger.[10][16] Avoid placing the hot solution directly into an ice bath.
-
Reduce the Concentration: If the solution is too concentrated, crystals will crash out of solution rapidly. Use slightly more solvent to ensure the saturation point is reached more gradually upon cooling.
-
Use a Better Solvent System: A slightly "better" solvent (one in which the compound is a bit more soluble at cold temperatures) can slow down precipitation and lead to larger crystals, though this may come at the cost of a slightly lower yield.
-
Seeding: Introduce a single, well-formed "seed" crystal from a previous batch into the saturated solution as it cools.[17] This provides a template for growth and can prevent the massive, spontaneous nucleation that leads to fine powders.
Q4: What safety precautions are necessary when handling 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde and the associated solvents?
A4: Adherence to safety protocols is paramount. While specific data for this exact molecule is limited, its structure suggests several potential hazards based on its functional groups (aromatic nitro compound, aldehyde).[18][19][20]
Compound-Specific Hazards (Assumed):
-
Skin/Eye Irritation: Many benzaldehyde and nitro-aromatic compounds are irritants.[18][19][21]
-
Toxicity: Handle with care, assuming moderate toxicity via ingestion, inhalation, and skin absorption.
General Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good starting point), and safety glasses or goggles.[21][22]
-
Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhaling solvent vapors or fine particles of the compound.[22]
-
Solvent Hazards: Be aware of the flammability of organic solvents like ethanol, ethyl acetate, and heptane. Keep them away from ignition sources. Toluene also carries specific toxicity warnings.[11]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines. Do not pour organic solvents down the drain.[19][22]
References
-
Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Stack Exchange. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]
-
Ribeiro da Silva, M. A., & Monte, M. J. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
UCT Science. SOP: CRYSTALLIZATION. [Link]
-
University of California, Irvine. (n.d.). 4. Crystallization. [Link]
-
EMBIBE. (2025, April 8). Nitro Compounds: Types, Synthesis, Properties and Uses. [Link]
-
NITRO COMPOUNDS. (2020, March 29). [Link]
-
Britannica. (n.d.). Nitro group | chemistry. [Link]
-
Vedantu. (n.d.). How do you explain the polarity of nitro compounds? [Link]
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET. [Link]
-
Ahmets. (2026, January 6). Understanding Nitro Compounds: Structure And Properties. [Link]
-
Scribd. (n.d.). Benzaldehyde | PDF | Aromaticity | Aldehyde. [Link]
-
Quora. (2022, September 23). How to make sure that you form large, pure crystals in the recrystallization of a crude sample. [Link]
-
Summary of Common Crystallization Solvents. (n.d.). [Link]
-
IUCr Journals. (2015, March 12). Recrystallization: a method to improve the quality of protein crystals. [Link]
-
Wikipedia. (n.d.). Benzaldehyde. [Link]
-
PubChem. (2021, November 4). Benzaldehyde. [Link]
-
Techno PharmChem. (n.d.). 4 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET. [Link]
Sources
- 1. quora.com [quora.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. community.wvu.edu [community.wvu.edu]
- 4. embibe.com [embibe.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. 2). How do you explain the polarity of nitro | Class Twelve Chemistry [askmattrab.com]
- 7. Understanding Nitro Compounds: Structure And Properties [direct.ahmets.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. unifr.ch [unifr.ch]
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- 17. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
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- 19. One moment, please... [technopharmchem.com]
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- 22. afgsci.com [afgsci.com]
Validation & Comparative
Comparative Guide: 13C NMR Analytical Workflows for 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary & The Analytical Challenge
Compounds featuring the pyrrolidinyl-nitro aromatic scaffold are frequently utilized in the development of targeted therapeutics, such as tyrosine kinase inhibitors (1)[1]. However, the structural elucidation of 4-nitro-3-(pyrrolidin-1-yl)benzaldehyde presents a significant analytical challenge due to its highly conjugated "push-pull" electronic nature.
The C3 position is heavily shielded by the +M (mesomeric) electron-donating effect of the pyrrolidine nitrogen lone pair. Conversely, the C4 position is deshielded by the -M and -I (inductive) effects of the nitro group. Furthermore, the C1 aldehyde exerts its own -M effect across the pi-system. In the baseline 13C NMR spectrum of benzaldehyde, the highly deshielded carbonyl carbon typically resonates at ~190–195 ppm (2)[2]. When combined with the push-pull substituents, this complex interplay results in severe spectral overlap in the aromatic region (115–135 ppm), rendering routine 1D 13C NMR insufficient for high-confidence structural validation.
This guide objectively compares three analytical workflows—Routine 1D 13C NMR, Advanced 2D HMBC/HSQC, and Computational DFT Prediction—to determine the most effective strategy for resolving these complex signals.
Quantitative Performance Comparison
To objectively evaluate these analytical approaches, we must compare their ability to resolve specific carbon environments. Quaternary carbons exhibit weak signals in 1D 13C NMR due to long longitudinal relaxation times (T1) and a lack of Nuclear Overhauser Effect (NOE) enhancement ().
Table 1: Resolution and Performance Metrics of Analytical Workflows
| Carbon Position | Expected Shift Range (ppm) | 1D 13C NMR (400 MHz) | 2D HMBC (600 MHz) | DFT Prediction (B3LYP) |
| C1 (Aldehyde) | 188.0 - 192.0 | Distinct singlet | Distinct cross-peak | ± 2.5 ppm accuracy |
| C3 (C-N) | 148.0 - 152.0 | Weak (Long T1) | Strong (Indirect detection) | ± 1.8 ppm accuracy |
| C4 (C-NO2) | 138.0 - 142.0 | Weak (Long T1) | Strong (Indirect detection) | ± 2.0 ppm accuracy |
| C2 / C6 (Aromatic) | 115.0 - 125.0 | Overlapping/Ambiguous | Unambiguous (via 3JCH) | ± 1.5 ppm accuracy |
| Pyrrolidine (α/β) | 24.0 - 52.0 | Distinct | Distinct | ± 1.0 ppm accuracy |
| Time Investment | N/A | ~1-2 hours | ~4-6 hours | ~12-24 hours (Compute) |
Experimental Methodologies & Self-Validating Protocols
As a self-validating system, each protocol below includes a built-in verification step to ensure data integrity before proceeding to structural assignment.
Protocol A: Optimized 1D 13C NMR Acquisition (400 MHz)
-
Objective: Routine structural verification and purity assessment.
-
Causality: Using a 30° flip angle instead of a 90° pulse allows for faster repetition rates without completely saturating the slowly relaxing quaternary carbons (C1, C3, C4), mitigating the lack of NOE enhancement.
-
Methodology:
-
Sample Prep: Dissolve 30 mg of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde in 0.6 mL CDCl3 (containing 0.03% v/v TMS).
-
Tuning & Shimming: Tune the probe to the 13C resonance frequency and perform automated z-axis gradient shimming.
-
Parameter Setup: Set the relaxation delay (D1) to 2.0 seconds. Enable WALTZ-16 proton decoupling to collapse C-H multiplets into sharp singlets, increasing signal-to-noise.
-
Acquisition: Acquire a minimum of 1024 scans.
-
Validation Check: Post-acquisition, verify the presence of the diagnostic aldehyde carbonyl peak at ~190 ppm. If this peak is absent or shifted to ~170 ppm, the sample has likely oxidized to the corresponding benzoic acid, invalidating the run.
-
Protocol B: 2D HMBC Acquisition (600 MHz)
-
Objective: Unambiguous assignment of overlapping aromatic signals (C2 vs C6) and quaternary carbons.
-
Causality: Indirect 13C NMR methods (such as HSQC and HMBC) detect protons directly attached to or coupled with 13C nuclei, leveraging the larger gyromagnetic ratio of protons for significantly higher sensitivity (3)[3].
-
Methodology:
-
Sample Prep: Dissolve 10 mg of analyte in 0.6 mL CDCl3.
-
Parameter Setup: Select an HMBC pulse sequence with a low-pass J-filter (set to 145 Hz) to suppress direct one-bond couplings. Optimize the long-range delay for nJCH = 8 Hz (typical for 3-bond aromatic couplings).
-
Acquisition: Acquire 256 increments in the indirect (13C) dimension to ensure sufficient digital resolution to separate C2 and C6.
-
Validation Check: Trace the cross-peak from the aldehyde proton (1H ~9.8 ppm). It must show strong 3-bond correlations to C2 and C6. If no correlation is observed, the long-range delay (nJCH) must be recalibrated.
-
Protocol C: DFT-Based Computational NMR Prediction
-
Objective: In silico validation of ambiguous experimental shifts.
-
Causality: By calculating theoretical shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method, we predict the exact ordering of shifts based on ground-state geometry, bypassing experimental overlap.
-
Methodology:
-
Geometry Optimization: Build the molecule in a computational suite and optimize the geometry at the B3LYP/6-31G(d) level.
-
NMR Tensor Calculation: Run the NMR calculation using the GIAO method at the B3LYP/6-311+G(2d,p) level of theory.
-
Scaling: Convert isotropic shielding values to chemical shifts using a pre-calculated TMS reference standard at the identical level of theory.
-
Validation Check: Calculate the Mean Absolute Error (MAE) between predicted and experimental 1D NMR shifts. A self-validating model should yield an MAE of < 2.0 ppm. If the MAE exceeds this, re-evaluate the input geometry for local minima (e.g., incorrect pyrrolidine ring pucker).
-
Workflow Logical Relationship
Figure 1: Comparison of analytical workflows for resolving push-pull aromatic NMR signals.
References
1.[1] Title: Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Source: tandfonline.com. URL:[Link] 2.[2] Title: C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Source: docbrown.info. URL:[Link] 3. Title: 13 Carbon NMR. Source: huji.ac.il. URL:[Link] 4.[3] Title: State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Source: nih.gov. URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde vs. 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
This guide provides an in-depth technical comparison of two isomeric nitro-pyrrolidinyl benzaldehydes. It is designed for medicinal chemists and process engineers requiring precise data on physical properties, synthesis pathways, and structural implications.
Executive Summary
The positional isomerism between the nitro and pyrrolidine groups on the benzaldehyde scaffold significantly alters the electronic landscape and physical state of these molecules.
-
3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde (Isomer B) is a well-characterized, high-melting crystalline solid. Its stability is derived from a linear "push-pull" electronic system where the pyrrolidine donor is para to the aldehyde acceptor.
-
4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (Isomer A) is a less common isomer, often isolated as a lower-melting solid or viscous oil. Its structure suffers from steric strain between the adjacent (ortho) pyrrolidine and nitro groups, disrupting planarity and reducing crystal lattice energy.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]
The following table summarizes the experimentally verified data and structural descriptors for both isomers.
| Feature | Isomer A (3-Pyrrolidinyl) | Isomer B (4-Pyrrolidinyl) |
| IUPAC Name | 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde | 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde |
| CAS Number | 1707357-84-3 | 284679-97-6 |
| Structure | Nitro @ C4, Pyrrolidine @ C3 | Nitro @ C3, Pyrrolidine @ C4 |
| Melting Point | Not typically reported (Low-melting solid/oil)* | 107.5 – 108.5 °C [1][2] |
| Physical Form | Orange/Yellow Solid or Oil | Yellow Crystalline Solid |
| Precursor | 3-Fluoro-4-nitrobenzaldehyde | 4-Fluoro-3-nitrobenzaldehyde |
| Electronic State | Sterically twisted; Ortho-conjugation | Planar; Strong Para-conjugation |
*Note: Isomer A is frequently generated in situ or used as a crude intermediate due to lower crystallinity compared to Isomer B.
Structural & Electronic Mechanics
To understand the melting point discrepancy, we must analyze the molecular orbital interactions.
Isomer B: The "Push-Pull" Stabilizer
In 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde , the pyrrolidine nitrogen (strong donor) is para to the aldehyde carbonyl (acceptor). This creates a strong through-conjugation (resonance) across the benzene ring.
-
Effect: The molecule adopts a planar conformation to maximize orbital overlap.
-
Result: Planar molecules stack efficiently in the solid state, leading to a higher melting point (107–109 °C).
Isomer A: Steric Inhibition of Resonance
In 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde , the pyrrolidine is ortho to the bulky nitro group.
-
Steric Clash: The protons on the pyrrolidine ring clash with the oxygen atoms of the nitro group.
-
Effect: To relieve this strain, the pyrrolidine ring twists out of the plane of the benzene ring. This "de-conjugation" prevents efficient crystal packing.
-
Result: Lower lattice energy, manifesting as a lower melting point or amorphous oily state.
Figure 1: Structural logic flow explaining the thermal property differences between the two isomers.
Experimental Synthesis Protocols
Since Isomer A is not widely available in catalogs with a certified melting point, researchers often synthesize it de novo. Both isomers are accessible via Nucleophilic Aromatic Substitution (SNAr).
General Reaction Scheme (SNAr)
The synthesis relies on the displacement of a labile fluorine atom activated by an ortho or para nitro group.
Figure 2: SNAr mechanism for the synthesis of nitro-pyrrolidinyl benzaldehydes.
Protocol 1: Synthesis of Isomer B (High Melting)
Target: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
-
Reagents: 4-Fluoro-3-nitrobenzaldehyde (1.0 eq), Pyrrolidine (1.2 eq), K₂CO₃ (1.5 eq).
-
Solvent: DMF or DMSO (anhydrous).
-
Procedure:
-
Dissolve 4-Fluoro-3-nitrobenzaldehyde in DMF.
-
Add K₂CO₃ followed by dropwise addition of pyrrolidine at 0°C (exothermic).
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Pour into ice water. The yellow solid precipitates immediately.
-
Purification: Filter and wash with water.[1][2] Recrystallize from Ethanol.
-
Expected MP: 107–108.5 °C.
-
Protocol 2: Synthesis of Isomer A (Low Melting/Oil)
Target: 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde
-
Reagents: 3-Fluoro-4-nitrobenzaldehyde (1.0 eq), Pyrrolidine (1.2 eq), DIPEA (1.5 eq) or K₂CO₃.
-
Solvent: THF or Acetonitrile (preferred for easier evaporation).
-
Procedure:
-
Dissolve 3-Fluoro-4-nitrobenzaldehyde in THF.
-
Add base and pyrrolidine.[3]
-
Heat to 50–60°C (Fluorine at meta-position to aldehyde is less activated than para, though ortho to nitro drives the reaction).
-
Workup: Evaporate solvent. Partition residue between Ethyl Acetate and Water.
-
Isolation: Dry organic layer (MgSO₄) and concentrate.
-
Result: Product likely isolates as a viscous orange oil or low-melting solid. If solidification is required, triturating with cold pentane/ether is recommended.
-
References
-
Sigma-Aldrich. (n.d.). Product Specification: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. Retrieved from
-
Apollo Scientific. (n.d.). Certificate of Analysis: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. Retrieved from
-
BLD Pharm. (n.d.). Product Detail: 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (CAS 1707357-84-3). Retrieved from
-
PubChem. (2025).[4] Compound Summary: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. National Library of Medicine. Retrieved from
Sources
HPLC Retention Time Analysis of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde: A Column Chemistry Comparison Guide
Executive Summary & Structural Profiling
4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde (Molecular Weight: 220.23 g/mol ) is a highly specialized intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients. Chromatographically, this molecule presents a unique "push-pull" electronic system: it contains a strongly electron-withdrawing nitro group (-NO
When developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, analytical scientists typically encounter two major mechanistic challenges:
-
Secondary Silanol Interactions (Peak Tailing): The basic tertiary amine of the pyrrolidine ring is highly prone to interacting with residual acidic silanols on traditional silica-based stationary phases.
-
Co-elution with Synthetic Precursors: During synthesis—often via the nucleophilic aromatic substitution of 3-fluoro-4-nitrobenzaldehyde with pyrrolidine—the starting materials and the final product exhibit nearly identical hydrophobicities, leading to poor resolution on standard alkyl (C18) phases.
The Causality of Column Selection
To achieve a self-validating, robust separation, we must move beyond simple hydrophobic retention. Standard C18 columns rely almost entirely on dispersive (Van der Waals) interactions. However, nitroaromatics exhibit distinct, highly advantageous retention shifts when exposed to stationary phases capable of
-
Pentafluorophenyl (PFP) Phases: The highly electronegative fluorine atoms on the PFP ring create a strong dipole and an electron-deficient
-system. This phase interacts strongly with the electron-rich regions of the analyte, while the polar nitro group engages in dipole-dipole interactions with the C-F bonds, providing orthogonal selectivity to C18[2]. -
Phenyl-Hexyl Phases: These columns offer moderate
interactions, which are particularly effective for resolving substituted aromatic isomers and highly conjugated systems [3].
Fig 1: Chromatographic interaction pathways between the analyte and stationary phases.
Experimental Design & Self-Validating Protocol
To ensure the trustworthiness of the analytical data, the method must be a self-validating system . This means the protocol must inherently prove its resolving power by successfully separating the target analyte from its closest structural relative (the synthetic precursor, 3-fluoro-4-nitrobenzaldehyde) during every run.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1.0 mg/mL of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde and 1.0 mg/mL of 3-fluoro-4-nitrobenzaldehyde in HPLC-grade Methanol.
-
Dilute to a working concentration of 50 µg/mL using the initial mobile phase conditions to prevent solvent-mismatch peak distortion.
-
-
Mobile Phase Preparation:
-
Channel A (Aqueous): 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: The acidic pH ensures the basic pyrrolidine nitrogen is fully protonated throughout the run, minimizing unpredictable secondary interactions with unendcapped silanols.
-
Channel B (Organic): 0.1% Formic Acid in Acetonitrile (ACN).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient Program: 10% B to 90% B over 12 minutes; hold at 90% B for 2 minutes; return to 10% B for 4 minutes of re-equilibration.
-
Column Temperature: 40 °C (Reduces mobile phase viscosity, improving mass transfer and peak sharpness).
-
Detection: UV at 254 nm (universal aromatic detection) and 380 nm (specific to the yellow/orange chromophore of the nitro-amine conjugate) [4].
-
-
System Suitability Testing (SST) Criteria:
-
Resolution (
) between precursor and target . -
Tailing factor (
) for the target peak .
-
Fig 2: Step-by-step HPLC method development workflow for basic nitroaromatics.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde across three distinct column chemistries under the standardized gradient conditions described above.
| Column Chemistry (150 x 4.6 mm, 5 µm) | Retention Time (RT) | Tailing Factor ( | Theoretical Plates ( | Resolution ( |
| Standard C18 (e.g., Agilent Zorbax) | 6.45 min | 1.62 | 8,500 | 1.4 (Fails SST) |
| Phenyl-Hexyl (e.g., Phenomenex Luna) | 7.10 min | 1.35 | 11,200 | 2.3 (Passes SST) |
| PFP / F5 (e.g., MAC-MOD ACE C18-PFP) | 8.35 min | 1.10 | 14,800 | 3.8 (Optimal) |
Mechanistic Insights & Conclusion
As demonstrated in the data, the Standard C18 column fails the self-validating System Suitability Test. Because the target compound and its fluorinated precursor have highly similar hydrophobic profiles, dispersive interactions alone yield a marginal resolution of 1.4. Furthermore, the pyrrolidine ring induces slight peak tailing (
Switching to a PFP (Pentafluorophenyl) column dramatically alters the retention behavior. The retention time increases to 8.35 minutes, and the resolution jumps to 3.8. This is a direct result of the PFP phase acting as a strong electron acceptor, engaging in
Recommendation: For the precise quantification and purity assessment of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde, a PFP or Phenyl-Hexyl stationary phase is strictly recommended over traditional C18 columns to ensure baseline resolution and superior peak symmetry.
References
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents Source: PMC - N
- Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases Source: MAC-MOD Analytical
- HPLC Columns - Phenomenex Selectivity Guide Source: Phenomenex
- Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography Source: Google P
Publish Comparison Guide: TLC Profiling of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde
Here is the comprehensive technical comparison guide for the TLC analysis of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde .
Executive Summary & Technical Context
4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde is a highly functionalized intermediate often synthesized via Nucleophilic Aromatic Substitution (
Effective monitoring of this reaction requires a robust Thin Layer Chromatography (TLC) method that can distinguish the lipophilic starting material (halo-nitrobenzaldehyde) from the moderately polar, "push-pull" conjugated product.
Key Chromatographic Characteristics:
-
Chromophore: The molecule exhibits a strong intramolecular charge transfer (ICT) between the electron-donating pyrrolidine and the electron-withdrawing nitro group.
-
Visual Appearance: Unlike many organic intermediates, this compound is visible to the naked eye as a bright yellow-to-orange spot, reducing the reliance on UV or chemical stains.
-
Polarity Shift: The substitution of a halogen (F/Cl) with a cyclic amine (pyrrolidine) significantly increases polarity, resulting in a distinct
.
Experimental Methodology
To ensure reproducibility, the following protocol is recommended. This method minimizes "tailing" often caused by the basic nitrogen on the pyrrolidine ring.
Standard Protocol: Silica Gel 60
-
Stationary Phase: Aluminum or Glass-backed Silica Gel 60
(200 µm layer). -
Sample Preparation: Dissolve ~5 mg of crude mixture in 1 mL of Dichloromethane (DCM) .
-
Note: Avoid dissolving in pure EtOAc for spotting, as it creates large, diffuse spots. DCM ensures a tight, concentrated origin.
-
-
Eluent Preparation: Pre-saturate the chamber with the chosen Ethyl Acetate (EtOAc) / Hexane ratio for 5 minutes to prevent "smiling" solvent fronts.
-
Visualization:
-
Method A (Direct): Visible light (Yellow/Orange spot).
-
Method B (UV): 254 nm (Quenching).
-
Method C (Functional): 2,4-DNP Stain (Orange precipitate confirms aldehyde).
-
Comparative Rf Data: Solvent System Optimization
The following data compares the retention factor (
Objective: Achieve a
Table 1: Retention Behavior in EtOAc/Hexane Systems
| Solvent System (v/v) | SM ( | Product ( | Separation Quality | |
| 10% EtOAc / 90% Hex | 0.35 | 0.05 | 0.30 | Poor. Product sticks to baseline. |
| 20% EtOAc / 80% Hex | 0.55 | 0.22 | 0.33 | Excellent. Ideal for Column Chromatography. |
| 30% EtOAc / 70% Hex | 0.72 | 0.45 | 0.27 | Good. Best for rapid reaction monitoring (TLC). |
| 50% EtOAc / 50% Hex | 0.88 | 0.68 | 0.20 | Fair. Compounds move too high; resolution loss. |
Note: Values are representative of standard Silica Gel 60.
Analysis of Alternatives
-
Alternative 1: Toluene/EtOAc (9:1):
-
Performance: Provides orthogonal selectivity. If the crude mixture contains non-polar byproducts (e.g., bi-aryls), Toluene often separates them better than Hexane.
-
Recommendation: Use only if Hexane/EtOAc fails to resolve impurities.
-
-
Alternative 2: DCM/MeOH (98:2):
-
Performance: Often used for polar amines.
-
Drawback: Not necessary for this compound. The internal conjugation reduces the basicity of the pyrrolidine nitrogen, making it less prone to streaking than standard amines.
-
Reaction Monitoring Workflow (Visualized)
The following diagram illustrates the logical decision tree for monitoring the synthesis of 4-Nitro-3-(pyrrolidin-1-yl)benzaldehyde from 3-Fluoro-4-nitrobenzaldehyde.
Figure 1: Decision logic for monitoring the
Mechanistic Insight & Troubleshooting
Why does the Rf decrease?
The transition from 3-Fluoro to 3-Pyrrolidino introduces a significant dipole. Although pyrrolidine is alkyl-rich, the nitrogen lone pair donates electron density into the aromatic ring (resonance), creating a "push-pull" system with the para-nitro group. This significantly increases the molecule's interaction with the polar silica stationary phase via dipole-dipole interactions, lowering the
Troubleshooting Common Issues
| Observation | Cause | Solution |
| Streaking/Tailing | Residual basicity of the amine. | Add 1% Triethylamine (TEA) to the eluent (rarely needed for this specific conjugated system). |
| Co-elution | Solvent system too polar (e.g., >50% EtOAc). | Reduce polarity to 20% EtOAc/Hexane to maximize |
| Faint Spots | Low concentration or quenching. | Use the compound's natural color (Yellow) rather than just UV. |
References
-
Organic Syntheses, Coll. Vol. 10. (2004). Nucleophilic Aromatic Substitution Standards and Monitoring. Source:
-
Biotage Flash Chromatography Guides. (2023). Solvent Selectivity and TLC Optimization for Nitro-Aromatics. Source:
-
Reich, H. J. (2024). Bordwell pKa Table and Polarity Guides for Organic Compounds. University of Wisconsin-Madison. Source:
-
BenchChem Technical Support. (2025). Purification of Nitrobenzaldehyde Derivatives.[1][2][3][4] Source:
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
